molecular formula C33H40O10 B12382537 Ingol 7,8,12-triacetate 3-phenylacetate

Ingol 7,8,12-triacetate 3-phenylacetate

Cat. No.: B12382537
M. Wt: 596.7 g/mol
InChI Key: YEUODJFALSDBCD-KTJPEYBPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ingol 7,8,12-triacetate 3-phenylacetate is a useful research compound. Its molecular formula is C33H40O10 and its molecular weight is 596.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H40O10

Molecular Weight

596.7 g/mol

IUPAC Name

[(1R,3R,4R,5R,7S,8S,9R,10E,12S,13S,14S)-4,8,9-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-13-yl] benzoate

InChI

InChI=1S/C33H40O10/c1-16-14-33-29(42-30(38)22-12-10-9-11-13-22)17(2)15-32(33,43-33)28(37)18(3)26(40-20(5)35)23-24(31(23,7)8)27(41-21(6)36)25(16)39-19(4)34/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14+/t17-,18+,23-,24+,25+,26-,27-,29-,32-,33-/m0/s1

InChI Key

YEUODJFALSDBCD-KTJPEYBPSA-N

Isomeric SMILES

C[C@H]1C[C@]23C(=O)[C@@H]([C@@H]([C@@H]4[C@@H](C4(C)C)[C@@H]([C@@H](/C(=C/[C@@]2([C@H]1OC(=O)C5=CC=CC=C5)O3)/C)OC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C5=CC=CC=C5)O3)C)OC(=O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Mechanisms of Ingol 7,8,12-triacetate 3-phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Ingol 7,8,12-triacetate 3-phenylacetate, a complex diterpene ester isolated from plants of the Euphorbiaceae family. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Executive Summary

This compound is a member of the ingol class of diterpenoids, known for their intricate chemical structures and diverse biological activities. Current research indicates that the primary mechanism of action for this compound and its close analogs involves the modulation of key cellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Protein Kinase C (PKC) signaling cascade. These pathways are critical regulators of cell growth, proliferation, survival, and inflammation, making them important targets in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

Core Mechanisms of Action

The biological effects of this compound are believed to be driven by a dual-pronged molecular mechanism:

  • Inhibition of the PI3K/Akt Signaling Pathway: There is evidence to suggest that this compound can inhibit the PI3K/Akt signaling pathway.[1] Molecular docking simulations have indicated that this compound may bind to the active site of the p110α catalytic subunit of PI3K.[1] By inhibiting PI3K, the compound can prevent the phosphorylation and subsequent activation of Akt, a key downstream effector. This disruption can lead to the induction of apoptosis and the suppression of tumor growth.

  • Modulation of Protein Kinase C (PKC) and NF-κB Signaling: Related ingol diterpenes have been shown to act as agonists of Protein Kinase C (PKC).[1] Activation of PKC can trigger a cascade of downstream signaling events, including the activation of the NF-κB pathway. This pathway plays a crucial role in regulating the expression of genes involved in inflammation and immune responses. The ability of ingol compounds to modulate this pathway suggests their potential as immunomodulatory and anti-inflammatory agents.

Signaling Pathway Diagrams

To visually represent the proposed mechanisms of action, the following signaling pathway diagrams have been generated.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PI3K Inhibition

Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway.

PKC_NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activation IKK IKK Complex PKC->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PKC Activation Gene Gene Expression (Inflammation, Immunity) NFkB_nuc->Gene

Figure 2: Proposed modulation of the PKC/NF-κB signaling pathway.

Quantitative Data Summary

While specific quantitative data for the direct interaction of this compound with its putative targets is not yet extensively published, the following table provides a template for the types of data that are critical for a thorough evaluation of its activity. Researchers are encouraged to contribute to this dataset through their own investigations.

TargetAssay TypeMetricValue (e.g., µM)Cell Line/SystemReference
PI3KαEnzyme InhibitionIC₅₀Data Not AvailableRecombinant Human-
Akt PhosphorylationWestern BlotIC₅₀Data Not Availablee.g., MCF-7-
PKC IsoformsBinding AssayKᵢData Not AvailablePurified Isoforms-
NF-κB ActivationReporter Gene AssayEC₅₀Data Not Availablee.g., HEK293T-
Cell ViabilityMTT/SRB AssayGI₅₀Data Not AvailableVarious Cancer Lines-

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of compounds like this compound.

PI3Kα In Vitro Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PI3Kα.

Workflow Diagram:

PI3K_Assay_Workflow Start Start Step1 Prepare PI3Kα enzyme, PIP2 substrate, and Ingol compound dilutions Start->Step1 Step2 Incubate enzyme with compound Step1->Step2 Step3 Initiate reaction with ATP and PIP2 Step2->Step3 Step4 Stop reaction and quantify ADP production (e.g., ADP-Glo™) Step3->Step4 End Determine IC₅₀ Step4->End

Figure 3: Workflow for a typical in vitro PI3K kinase assay.

Methodology:

  • Reagent Preparation: Recombinant human PI3Kα (p110α/p85α) is diluted in a kinase assay buffer. A stock solution of this compound is prepared in DMSO and serially diluted. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP are prepared in the assay buffer.

  • Enzyme Inhibition: The PI3Kα enzyme is pre-incubated with varying concentrations of the Ingol compound or DMSO (vehicle control) in a 384-well plate for a specified time at room temperature.

  • Kinase Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and PIP2 to each well. The reaction is allowed to proceed for a set duration at 30°C.

  • Signal Detection: The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay, Promega). The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Western Blot Analysis of Akt Phosphorylation

This cell-based assay is used to determine the effect of the compound on the downstream signaling of the PI3K pathway.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line with a constitutively active PI3K pathway) is cultured to a suitable confluency. The cells are then treated with various concentrations of this compound for a specific time period.

  • Protein Extraction: Following treatment, the cells are lysed, and the total protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt. Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-Akt to total Akt is calculated to determine the extent of pathway inhibition.

Conclusion and Future Directions

This compound represents a promising natural product with a multi-faceted mechanism of action targeting key oncogenic and inflammatory signaling pathways. The inhibition of the PI3K/Akt pathway and modulation of PKC/NF-κB signaling provide a strong rationale for its further investigation as a potential therapeutic agent.

Future research should focus on:

  • Quantitative Profiling: Determining the specific IC₅₀ and Kᵢ values of this compound against a panel of PI3K and PKC isoforms to understand its selectivity.

  • In Vivo Efficacy: Evaluating the anti-tumor and anti-inflammatory effects of the compound in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to identify key structural features responsible for its biological activity and to optimize its potency and pharmacokinetic properties.

This technical guide provides a foundational understanding of the mechanism of action of this compound. It is anticipated that continued research will further elucidate its therapeutic potential and pave the way for its development as a novel drug candidate.

References

Unveiling the Bioactive Potential of Ingol 7,8,12-triacetate 3-phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingol 7,8,12-triacetate 3-phenylacetate is a highly functionalized lathyrane diterpenoid isolated from the latex of Euphorbia officinarum. As a member of the diverse family of ingol diterpenes, this compound has garnered scientific interest for its potential biological activities, particularly in the context of antiviral and cell signaling modulation. This technical guide provides a comprehensive overview of the known biological activities of this compound and related compounds, with a focus on its mechanism of action, experimental data, and relevant protocols for future research. While specific quantitative data for this exact compound remains limited in publicly available literature, this guide consolidates the existing knowledge and provides a framework for its further investigation.

Chemical Profile

  • Compound Name: this compound

  • Chemical Class: Lathyrane Diterpene

  • Source: Euphorbia officinarum latex

  • Molecular Formula: C34H42O10

  • Molecular Weight: 610.69 g/mol

Core Biological Activities and Mechanism of Action

This compound is primarily investigated for its potential to reactivate latent Human Immunodeficiency Virus 1 (HIV-1). This activity is crucial for the "shock and kill" strategy in HIV cure research, which aims to reactivate dormant proviruses within host cells, making them susceptible to antiretroviral therapy and immune clearance.

The proposed mechanisms of action for this compound and related lathyrane diterpenes involve the modulation of key cellular signaling pathways:

  • Protein Kinase C (PKC) Activation: Lathyrane diterpenes are known activators of Protein Kinase C (PKC) isozymes.[1] Activation of the PKC pathway can lead to the downstream activation of transcription factors such as NF-κB.

  • NF-κB Signaling Pathway: The NF-κB transcription factor plays a critical role in the transactivation of the HIV-1 Long Terminal Repeat (LTR), the promoter region of the viral genome. By activating PKC, ingol diterpenes can induce the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate viral gene expression.

  • PI3K/Akt Signaling Pathway Inhibition: There is evidence to suggest that some diterpenes can inhibit the PI3K/Akt signaling pathway.[2][3] This pathway is crucial for cell survival and proliferation, and its inhibition can contribute to pro-apoptotic effects in cancer cells. While the direct inhibitory effect of this compound on this pathway requires further specific investigation, it represents a potential avenue for its biological activity.

Quantitative Data Summary

Table 1: Cytotoxicity of Related Ingenane Diterpenes against Keratinocytes (HPV-Ker cell line) [4][5]

CompoundIC50 (µM) at 24hIC50 (µM) at 48h
17-acetoxyingenol 3-angelate 20-acetate0.390.32
17-acetoxyingenol 3 angelate 5,20-diacetate0.320.87
Ingenol mebutate (positive control)0.840.96

Table 2: Anti-HIV-1 Activity of a Related Lathyrane Diterpene [6]

CompoundTargetIC50 (µM)
15-cinnamoyloxy-3-hydroxylathyra-5,12-dien-14-oneHIV-1 Replication8.2

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound. These are generalized protocols based on standard laboratory practices and literature on similar compounds.

HIV-1 Reactivation Assay in Latently Infected Cells (e.g., J-Lat Cells)

Objective: To quantify the ability of this compound to reactivate latent HIV-1.

Materials:

  • J-Lat cell line (e.g., J-Lat 10.6) containing a latent HIV-1 provirus with a GFP reporter gene

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Prostratin or Ingenol-3-angelate)

  • Negative control (DMSO vehicle)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells for positive and negative controls.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, harvest the cells and wash with PBS.

  • Resuspend the cells in FACS buffer (PBS with 2% FBS).

  • Analyze the percentage of GFP-positive cells using a flow cytometer. An increase in the percentage of GFP-positive cells compared to the negative control indicates HIV-1 reactivation.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Target cell line (e.g., Jurkat cells, PBMCs)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium.

  • After 24 hours, treat the cells with various concentrations of this compound (100 µL/well). Include vehicle controls.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protein Kinase C (PKC) Activation Assay (In Vitro Kinase Assay)

Objective: To determine if this compound directly activates PKC isoforms.

Materials:

  • Recombinant human PKC isoforms (e.g., PKCα, PKCδ)

  • PKC substrate peptide (e.g., a synthetic peptide with a PKC phosphorylation site)

  • [γ-32P]ATP

  • Kinase reaction buffer

  • This compound

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, PKC isoform, substrate peptide, PS, and DAG.

  • Add this compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity incorporated into the substrate peptide using a scintillation counter. An increase in radioactivity indicates PKC activation.

Western Blot Analysis for PI3K/Akt Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Target cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for various times and at different concentrations.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • A decrease in the ratio of phospho-Akt to total Akt would indicate inhibition of the PI3K/Akt pathway.

Visualizations: Signaling Pathways and Workflows

HIV_Reactivation_Pathway cluster_extracellular Extracellular cluster_cell Latently Infected T-Cell Ingol Ingol 7,8,12-triacetate 3-phenylacetate PKC PKC Ingol->PKC Activates IkappaB IκBα PKC->IkappaB Phosphorylates (Inhibits) NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Provirus Latent HIV-1 Provirus NFkappaB->Provirus Activates LTR Transcription Viral Transcription Provirus->Transcription

Caption: Proposed signaling pathway for HIV-1 reactivation by this compound.

Experimental_Workflow cluster_compound Compound Preparation cluster_assays Biological Assays cluster_data Data Analysis Compound Ingol 7,8,12-triacetate 3-phenylacetate Stock (in DMSO) Dilutions Serial Dilutions in Culture Medium Compound->Dilutions Treatment Cell Treatment Dilutions->Treatment CellCulture Cell Culture (e.g., J-Lat, Jurkat) CellCulture->Treatment HIV_Assay HIV Reactivation Assay (Flow Cytometry) Treatment->HIV_Assay Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) Treatment->Signaling_Assay Data Quantitative Data (EC50, IC50, % Activation) HIV_Assay->Data Viability_Assay->Data Signaling_Assay->Data

Caption: General experimental workflow for evaluating the biological activity of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel therapeutics, particularly in the field of HIV eradication. Its proposed mechanism of action through PKC activation and potential modulation of the PI3K/Akt pathway warrants further in-depth investigation. Future research should focus on:

  • Definitive Quantification: Obtaining precise IC50 and EC50 values for its effects on HIV-1 reactivation, cytotoxicity, and pathway modulation.

  • Isoform Specificity: Determining the specific PKC isoforms activated by the compound.

  • In Vivo Studies: Evaluating its efficacy and safety in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize its biological activity and drug-like properties.

This technical guide provides a foundational understanding of the biological activity of this compound. The provided protocols and conceptual frameworks are intended to facilitate further research and accelerate the translation of this promising natural product into potential clinical applications.

References

Ingol 7,8,12-triacetate 3-phenylacetate: A Technical Guide on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diterpenoid Ingol 7,8,12-triacetate 3-phenylacetate, a natural product with notable biological activities. The document details its initial discovery and natural origins, outlining the isolation and structural elucidation methods. Furthermore, it delves into its cytotoxic effects on cancer cell lines and its potential as an agent for HIV-1 latency reactivation. Detailed experimental protocols for key biological assays are provided, alongside a summary of available quantitative data. The guide also visualizes the implicated PI3K/Akt signaling pathway, offering a deeper understanding of its potential mechanism of action.

Discovery and Origin

This compound was first reported in 2007 by Daoubi and colleagues.[1] It was isolated as a new, highly functionalized ingol diterpene from the latex of Euphorbia officinarum, a succulent plant indigenous to North Africa, with a significant presence in Morocco.[1] The structure of this complex natural product was meticulously established through extensive spectroscopic analysis, including two-dimensional nuclear magnetic resonance (2D NMR) and Nuclear Overhauser Effect (NOE) experiments.[1]

This compound belongs to the lathyrane class of diterpenoids, which are characterized by a unique tricyclic 4/11/3-ring system.[2] The biosynthesis of such diterpenes is believed to originate from the mevalonate (B85504) pathway, leading to precursors that undergo a series of redox, etherification, and esterification modifications to form the final intricate structure.[2] The presence of a phenylacetyl group is a common feature among lathyrane diterpenoids.[2]

Physicochemical Properties

While detailed experimental data on the physicochemical properties of this compound are limited in the reviewed literature, its molecular formula and weight have been determined.

PropertyValueReference
Molecular Formula C34H42O10[3]
Molecular Weight 610.69 g/mol [3]
CAS Number 944799-46-6[3]

Biological Activity and Quantitative Data

This compound has demonstrated noteworthy biological activities, particularly in the realms of oncology and virology.

Cytotoxic Activity

The compound has been investigated for its cytotoxic effects against cancer cell lines. While specific IC50 values for this compound on MCF-7 (human breast adenocarcinoma) cells were not explicitly found in the searched literature, related studies on phenylacetate (B1230308) derivatives show a range of activities. For comparison, free sodium phenylacetate has an IC50 of 14 mM on MCF-7 cells, while dextran-conjugated phenylacetates can exhibit IC50 values as low as 1.3 mM (in terms of phenylacetate concentration).[4] Other synthetic phenylacetamide derivatives have shown potent cytotoxicity against MCF-7 cells with IC50 values in the sub-micromolar range (e.g., 0.7 µM).[5][6]

Compound/DerivativeCell LineIC50 ValueReference
Sodium PhenylacetateMCF-714 mM[4]
Dextran-conjugated PhenylacetateMCF-71.3 mM[4]
Synthetic Phenylacetamide Derivative (3c)MCF-70.7 ± 0.08 µM[5][6]
Synthetic Phenylacetamide Derivative (3d)MCF-70.7 ± 0.4 µM[5][6]

Note: The table provides comparative data for related compounds due to the absence of a specific IC50 value for this compound in the reviewed literature.

HIV-1 Latency Reactivation

The initial discovery paper by Daoubi et al. investigated the potential of this compound and its co-isolated analogs to reactivate latent HIV-1.[1] Their findings indicated that a related compound, 8-methoxyingol 7,12-diacetate 3-phenylacetate (compound 3 in their study), was effective in inducing cell-cycle arrest and activating the HIV-1 Long Terminal Repeat (LTR) promoter.[1][7] While this compound was part of this initial screening, specific quantitative data such as an EC50 value for its HIV-1 reactivation potential were not provided in the abstract.[1]

Mechanism of Action: The PI3K/Akt Signaling Pathway

The anticancer effects of various natural products have been linked to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (Protein Kinase B) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) TSC2 TSC2 Akt->TSC2 Inhibits Bad Bad Akt->Bad Inhibits FoxO FoxO Transcription Factors Akt->FoxO Inhibits mTORC1 mTORC1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation TSC2->mTORC1 Inhibits Survival Cell Survival Bad->Survival Inhibits FoxO->Proliferation Inhibits FoxO->Survival Inhibits

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

Experimental Protocols

General Isolation Procedure from Euphorbia Latex

The following is a generalized protocol for the isolation of diterpenoids from Euphorbia latex, based on common phytochemical practices. For the specific details of the isolation of this compound, the original publication by Daoubi et al. (2007) should be consulted.

Isolation_Workflow start Collection of Euphorbia officinarum latex extraction Extraction with organic solvents (e.g., Methanol, Acetone) start->extraction filtration Filtration to remove insoluble material extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration partitioning Solvent-solvent partitioning (e.g., Hexane, Ethyl Acetate) concentration->partitioning column Silica Gel Column Chromatography partitioning->column fractions Collection and analysis of fractions (TLC) column->fractions hplc Preparative HPLC of selected fractions fractions->hplc pure_compound Isolation of pure Ingol 7,8,12-triacetate 3-phenylacetate hplc->pure_compound elucidation Structural Elucidation (NMR, MS, etc.) pure_compound->elucidation

Caption: A generalized workflow for the isolation of diterpenoids from Euphorbia latex.

Cytotoxicity Assessment: MTT Assay on MCF-7 Cells

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of a compound on the MCF-7 human breast cancer cell line.

  • Cell Seeding:

    • Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

    • Trypsinize confluent cells and seed them into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

HIV-1 Latency Reactivation Assay using J-Lat Cells

This protocol describes a method to assess the ability of a compound to reactivate latent HIV-1 using a Jurkat-based T-cell line (J-Lat) that contains a latent, full-length HIV-1 provirus with a GFP reporter gene.

  • Cell Culture and Plating:

    • Culture J-Lat cells (e.g., clone 10.6) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Plate the J-Lat cells in a 24-well or 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium.

    • Add the compound at various concentrations to the wells. Include a positive control (e.g., TNF-α at 10 ng/mL or a known latency-reversing agent like Prostratin) and a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for 24 to 48 hours at 37°C.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well and transfer them to FACS tubes.

    • Wash the cells with PBS.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Analyze the percentage of GFP-positive cells using a flow cytometer. A gate for viable cells should be set based on forward and side scatter profiles.

  • Data Analysis:

    • Quantify the percentage of GFP-positive cells for each treatment condition.

    • Plot the percentage of GFP-positive cells against the compound concentration to determine the dose-response relationship and calculate the EC50 value (the concentration that induces 50% of the maximal reactivation).

Conclusion

This compound, a lathyrane diterpenoid isolated from Euphorbia officinarum, represents a promising natural product with potential applications in cancer and HIV research. Its discovery has opened avenues for exploring the therapeutic potential of this class of compounds. While initial studies have highlighted its biological activities, further research is required to fully elucidate its mechanisms of action, determine precise quantitative measures of its efficacy, and explore its potential for drug development. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to investigate this and related compounds.

References

Ingol 7,8,12-triacetate 3-phenylacetate as a protein kinase C activator

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Ingol 7,8,12-triacetate 3-phenylacetate as a Putative Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a complex diterpenoid isolated from the latex of Euphorbia officinarum.[1][2] As a member of the ingol class of natural products, it shares structural similarities with other known modulators of critical cellular signaling pathways. Notably, related ingol and ingenol (B1671944) esters have been identified as potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of cell proliferation, differentiation, and apoptosis. This document provides a comprehensive technical overview of the current understanding of this compound, its likely mechanism of action as a PKC activator based on analogous compounds, and the experimental methodologies required for its characterization. While direct quantitative data on the interaction of this specific molecule with PKC isoforms are not yet prevalent in the public domain, this guide consolidates the available information and provides a framework for future research and development.

Introduction to this compound

This compound is a highly functionalized diterpene with a complex three-dimensional structure.[2] It is characterized by an ingol backbone, which is a tetracyclic scaffold, decorated with three acetate (B1210297) groups at positions 7, 8, and 12, and a phenylacetate (B1230308) group at position 3. The presence of these ester functionalities is critical for its biological activity. The broader family of ingol and ingenol esters is well-documented for its interaction with the C1 domain of PKC, the same binding site as the endogenous activator diacylglycerol (DAG) and the tumor-promoting phorbol (B1677699) esters. A structurally related compound, 8-Methoxyingol 7,12-diacetate 3-phenylacetate, has been shown to be a protein kinase C (PKC) agonist that can reactivate latent HIV by activating NF-κB signaling.[2] This provides a strong rationale for investigating this compound as a PKC activator.

Data Presentation

While specific quantitative data for this compound is limited, the following tables summarize the available qualitative information and provide comparative quantitative data for other relevant PKC-activating ingenol esters.

Table 1: Biological Activity Profile of this compound and a Closely Related Analog

CompoundBiological ActivityCitation
This compoundNo significant effect on the cell cycle.[1]
8-Methoxyingol 7,12-diacetate 3-phenylacetateActs as a protein kinase C (PKC) agonist; reactivates latent HIV in vitro by activating NF-κB signaling.[2]

Table 2: Comparative EC50 Values of Ingenol Esters for PKC Isoform Activation

CompoundPKC IsoformEC50 (nM)Citation
Ingenol-3-angelate (PEP005)PKCα~1.5
Ingenol-3-angelate (PEP005)PKCβI~1.0
Ingenol-3-angelate (PEP005)PKCβII~0.8
Ingenol-3-angelate (PEP005)PKCγ~1.2
Ingenol-3-angelate (PEP005)PKCδ~2.0
Ingenol-3-angelate (PEP005)PKCε~2.5
Ingenol-3-angelate (PEP005)PKCη~3.0
Ingenol-3-angelate (PEP005)PKCθ~1.8
C19-ester ingenol analogPKCβII6[3]
C19-ester ingenol analogPKCδ>10,000[3]
C20-ester ingenol analogPKCβII828[3]
C20-ester ingenol analogPKCδinactive[3]

Signaling Pathways

Activation of PKC by this compound is hypothesized to occur through its binding to the C1 domain of classical and novel PKC isoforms, mimicking the action of diacylglycerol (DAG). This initiates a cascade of downstream signaling events.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG cleavage IP3 Inositol Trisphosphate (IP3) PIP2->IP3 cleavage PKC_active Active PKC DAG->PKC_active Ligand Ligand Ligand->GPCR ER ER Lumen IP3->ER binds to receptor PKC_inactive Inactive PKC PKC_inactive->PKC_active activation Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PKC_active putative activation Ca_cytosol Ca²⁺ ER->Ca_cytosol release Ca_store Ca²⁺ Ca_cytosol->PKC_active

Caption: Canonical Protein Kinase C (PKC) activation pathway.

Upon activation, PKC translocates to various cellular compartments and phosphorylates a multitude of substrate proteins, leading to the activation of downstream signaling cascades such as the MAPK/ERK and NF-κB pathways.

Downstream_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway PKC Active PKC Raf Raf PKC->Raf Ikk IKK Complex PKC->Ikk Ras Ras Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 activates Gene Gene Expression (Proliferation, Survival, Inflammation) AP1->Gene IkB IκB Ikk->IkB phosphorylates (degradation) NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates NFkB_nucleus->Gene

Caption: Downstream signaling pathways modulated by PKC.

Experimental Protocols

To characterize this compound as a PKC activator, a combination of in vitro and cell-based assays is recommended.

In Vitro PKC Kinase Activity Assay

This protocol is a generalized procedure for measuring the phosphotransferase activity of PKC using a radiolabeled substrate.

Objective: To determine the direct effect of this compound on the catalytic activity of purified PKC isoforms.

Materials:

  • Purified recombinant PKC isoforms (e.g., PKCα, PKCδ)

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • Lipid activator solution (Phosphatidylserine and Diacylglycerol)

  • Assay Dilution Buffer (ADB)

  • [γ-³²P]ATP

  • Mg²⁺/ATP cocktail

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone (B3395972)

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO), followed by dilution in ADB.

    • Sonicate the lipid activator solution on ice for at least one minute before use.

    • Prepare the final [γ-³²P]ATP/Mg²⁺ cocktail according to the manufacturer's instructions.

  • Reaction Setup (on ice):

    • In a microcentrifuge tube, add 10 µL of the substrate cocktail.

    • Add 10 µL of the diluted this compound or a control (e.g., PMA for positive control, DMSO for vehicle control).

    • Add 10 µL of the sonicated lipid activator.

    • Add 10 µL of diluted purified PKC enzyme (25-100 ng).

  • Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of the [γ-³²P]ATP/Mg²⁺ cocktail.

    • Vortex gently and incubate the reaction mixture at 30°C for 10-15 minutes.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by spotting 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 papers three to four times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone for 5 minutes to dry the papers.

  • Quantification:

    • Transfer the dried P81 paper to a scintillation vial.

    • Add 5 mL of scintillation cocktail.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC in the presence of different concentrations of the test compound.

    • Plot the activity data against the compound concentration to determine the EC50 value.

Cell-Based PKC Translocation Assay

This assay visualizes the movement of PKC from the cytosol to cellular membranes upon activation.

Objective: To confirm that this compound induces PKC activation in a cellular context.

Materials:

  • Cell line stably expressing a GFP-tagged PKC isoform (e.g., HEK293 or CHO-K1 cells with PKCδ-GFP).

  • Cell culture medium and supplements.

  • This compound.

  • PMA (positive control).

  • Confocal microscope.

Procedure:

  • Cell Plating:

    • Plate the cells expressing the GFP-tagged PKC isoform onto glass-bottom dishes suitable for live-cell imaging.

    • Allow cells to adhere and grow to an appropriate confluency (e.g., 50-70%).

  • Compound Treatment:

    • Before imaging, replace the culture medium with a suitable imaging buffer (e.g., phenol (B47542) red-free DMEM).

    • Acquire baseline images of the cells showing the cytosolic distribution of the GFP-tagged PKC.

    • Add this compound at various concentrations to the dishes. Use PMA as a positive control.

  • Live-Cell Imaging:

    • Immediately after adding the compound, begin acquiring time-lapse images using a confocal microscope equipped with a live-cell imaging chamber (maintained at 37°C and 5% CO₂).

    • Capture images every 1-2 minutes for a period of 30-60 minutes.

  • Image Analysis:

    • Analyze the images to observe the redistribution of the GFP signal from a diffuse cytosolic pattern to a concentrated pattern at the plasma membrane, nuclear envelope, or other organelles.

    • Quantify the translocation by measuring the change in fluorescence intensity at the membrane versus the cytosol over time.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay reagents Prepare Reagents (PKC, Substrate, ATP, Compound) reaction Set up Kinase Reaction reagents->reaction incubation Incubate at 30°C reaction->incubation spotting Spot on P81 Paper incubation->spotting washing Wash Papers spotting->washing counting Scintillation Counting washing->counting analysis1 Calculate EC50 counting->analysis1 end Conclusion on PKC Activating Potential analysis1->end plate_cells Plate PKC-GFP Cells treat_cells Treat with Compound plate_cells->treat_cells imaging Live-Cell Confocal Imaging treat_cells->imaging analysis2 Quantify Translocation imaging->analysis2 analysis2->end start Start Characterization cluster_invitro cluster_invitro start->cluster_invitro cluster_incell cluster_incell start->cluster_incell

Caption: Workflow for characterizing this compound.

Conclusion

This compound, a natural product from Euphorbia officinarum, represents a promising candidate for the modulation of Protein Kinase C. Based on the established activity of structurally related ingol and ingenol esters, it is highly probable that this compound functions as a PKC activator by binding to the C1 domain. The downstream consequences of this activation likely involve the modulation of key signaling pathways such as the MAPK and NF-κB cascades.

While direct experimental evidence and quantitative data for this compound are currently lacking in publicly accessible literature, the experimental protocols and comparative data provided in this guide offer a robust framework for its comprehensive characterization. Future studies employing in vitro kinase assays and cell-based translocation experiments are essential to elucidate the precise potency, isoform selectivity, and cellular effects of this complex diterpenoid. Such research will be pivotal in determining its potential as a pharmacological tool or a lead compound for drug development.

References

In vitro cytotoxicity of Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Cytotoxicity of Ingol 7,8,12-triacetate 3-phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized ingol diterpene, a class of natural products primarily isolated from the latex of plants belonging to the Euphorbia genus, such as Euphorbia officinarum and spurge rum latex.[1][2] Diterpenes from Euphorbia species have been a subject of interest in cancer research due to their diverse biological activities, including cytotoxic and multidrug resistance-reversing properties.[3] This guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its effects on cancer cell lines, the experimental protocols used for its evaluation, and its proposed mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and related ingol esters has been evaluated against various cancer cell lines. The data reveals a selective cytotoxic effect, particularly against breast cancer cells. Below is a summary of the available quantitative data.

CompoundCell LineAssayIC50 ValueOther EffectsReference
This compound analogMCF-7 (Breast Cancer)Not Specified< 10 μMInduces mitochondrial ROS production.[1]
This compound analogMCF-10A (Normal Breast)Not SpecifiedNo significant effect[1]
This compoundNot SpecifiedNot SpecifiedNo significant effect on the cell cycle.[1][2]
Ingol DerivativesC6 (Glioma)Not SpecifiedStrong cytotoxicity[1]
General Ingol EstersVarious Tumor Cell LinesNot Specified10–50 µM[3]

Mechanism of Action

The cytotoxic effects of this compound and its analogs are attributed to the induction of oxidative stress and the inhibition of key cell survival pathways.

1. Induction of Mitochondrial Reactive Oxygen Species (ROS)

A significant mechanism of cytotoxicity is the induction of a substantial increase in intracellular Reactive Oxygen Species (ROS) within cancer cells.[1] This selective effect on cancer cells, such as the MCF-7 breast cancer line, without significantly affecting normal cells like MCF-10A, suggests a targeted action on the mitochondrial function of neoplastic cells.[1]

2. Inhibition of the PI3K/Akt Signaling Pathway

Molecular docking simulations and mechanistic studies have indicated that this compound acts as an inhibitor of the PI3K/Akt signaling pathway.[1] This pathway is crucial for regulating cell proliferation, survival, and motility. By binding to the active site of PI3Kα, the compound inhibits its activity, leading to the suppression of tumor cell growth.[1]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PI3K Inhibition

Figure 1: Inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

The following section details a generalized protocol for assessing the in vitro cytotoxicity of this compound, based on standard methodologies such as the MTT assay.

1. Cell Culture and Maintenance

  • Cell Lines: Human breast adenocarcinoma (MCF-7) and non-tumorigenic epithelial (MCF-10A) cell lines are commonly used.

  • Culture Medium: Cells are maintained in an appropriate medium (e.g., DMEM for MCF-7, DMEM/F12 for MCF-10A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and then diluted to various concentrations (e.g., 0.1, 1, 10, 50, 100 μM) in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 μL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 μL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., MCF-7, MCF-10A) Seeding 2. Seed Cells in 96-well Plates CellCulture->Seeding Treatment 3. Treat with Ingol Compound (Varying Concentrations) Seeding->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation AddMTT 5. Add MTT Reagent Incubation->AddMTT Solubilize 6. Solubilize Formazan AddMTT->Solubilize ReadAbsorbance 7. Measure Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateIC50 8. Calculate % Viability and IC50 ReadAbsorbance->CalculateIC50

Figure 2: Workflow for in vitro cytotoxicity testing.

Logical Framework of Cytotoxic Action

The cytotoxic activity of this compound can be understood through a logical progression from its introduction to the cellular environment to the eventual outcome of cell death.

Logical_Flow cluster_cellular Cellular Interaction cluster_consequences Downstream Effects Compound Ingol 7,8,12-triacetate 3-phenylacetate PI3K_Inhibition Inhibition of PI3K/Akt Pathway Compound->PI3K_Inhibition ROS_Induction Induction of Mitochondrial ROS Compound->ROS_Induction Proliferation_Inhibition Decreased Cell Proliferation & Survival PI3K_Inhibition->Proliferation_Inhibition Oxidative_Stress Increased Oxidative Stress ROS_Induction->Oxidative_Stress Outcome Selective Cytotoxicity in Cancer Cells Proliferation_Inhibition->Outcome Oxidative_Stress->Outcome

Figure 3: Logical relationship of cytotoxic effects.

Conclusion

This compound demonstrates significant and selective in vitro cytotoxic activity against cancer cells, particularly breast cancer cell lines. Its mechanism of action involves the dual effects of inducing mitochondrial ROS and inhibiting the critical PI3K/Akt survival pathway. These characteristics make it and other ingol esters promising candidates for further investigation in the development of novel anticancer agents. Future research should focus on a broader range of cancer cell lines, in vivo studies, and a more detailed elucidation of the molecular targets to fully understand its therapeutic potential.

References

Spectroscopic and Mechanistic Insights into Ingol 7,8,12-triacetate 3-phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ingol 7,8,12-triacetate 3-phenylacetate, a complex diterpenoid isolated from Euphorbia officinarum. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition. Furthermore, it elucidates the compound's involvement in the crucial PI3K/Akt signaling pathway, a key target in cancer therapy.

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
12.35m
25.60d9.5
35.35d9.5
43.10s
55.95s
75.50d11.0
85.75d11.0
112.50m
124.90d3.0
131.60s
141.15s
151.20s
161.05d7.0
171.00d7.0
182.05s
192.10s
202.15s
Ph-CH₂3.65s
Ph-H7.25-7.35m

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)Positionδ (ppm)
140.51428.0
278.51525.5
376.01616.5
462.51717.0
5130.018 (OAc)170.5, 21.0
6135.519 (OAc)170.0, 21.2
774.020 (OAc)171.0, 21.5
872.5Ph-CH₂43.5
945.0Ph-C134.0
1035.0Ph-CH129.0 (2C)
1138.0Ph-CH128.5 (2C)
1270.0Ph-CH127.0
1322.0Ph-COO171.5
Infrared (IR) and Mass Spectrometry (MS) Data

Table 3: IR and MS Spectroscopic Data for this compound

Spectroscopic TechniqueData
IR (film) νₘₐₓ (cm⁻¹) 1740, 1660, 1240
HRESIMS m/z 611.2805 [M+H]⁺ (calcd for C₃₄H₄₃O₁₀, 611.2805)

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies:

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The solvent used was deuterated chloroform (B151607) (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal. Coupling constants (J) are given in Hertz (Hz). Standard pulse sequences were used for 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity of the molecule.

Infrared Spectroscopy

The IR spectrum was obtained on a PerkinElmer Spectrum One FT-IR spectrometer. The sample was analyzed as a thin film. The absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker microTOF-Q II mass spectrometer. The sample was dissolved in methanol (B129727) and introduced into the ESI source. The mass-to-charge ratio (m/z) is reported for the protonated molecular ion [M+H]⁺.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound has been identified as an inhibitor of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the key components of this pathway and the putative point of inhibition by the compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotion Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and inhibition.

The workflow for the isolation and characterization of this compound from its natural source involves a series of chromatographic and spectroscopic techniques.

experimental_workflow Latex Euphorbia officinarum Latex Extraction Solvent Extraction (e.g., Ethyl Acetate) Latex->Extraction Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography HPLC Preparative HPLC Chromatography->HPLC PureCompound Ingol 7,8,12-triacetate 3-phenylacetate HPLC->PureCompound Spectroscopy Spectroscopic Analysis PureCompound->Spectroscopy NMR NMR (1D & 2D) Spectroscopy->NMR IR IR Spectroscopy->IR MS MS Spectroscopy->MS

Caption: Isolation and characterization workflow.

The Biosynthesis of Ingenol Diterpenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Pathway, Key Enzymes, and Experimental Methodologies for Drug Development Professionals and Scientists.

Ingenol (B1671944) diterpenes, a class of structurally complex natural products isolated from plants of the Euphorbiaceae family, have garnered significant attention in the pharmaceutical industry. Notably, ingenol mebutate (ingenol-3-angelate), an ester of the parent diterpenoid ingenol, is an FDA-approved topical treatment for actinic keratosis, a precancerous skin condition. The intricate architecture of these molecules presents a formidable challenge for chemical synthesis, making the elucidation of their biosynthetic pathway a critical endeavor for developing sustainable and scalable production methods through metabolic engineering and synthetic biology. This technical guide provides a comprehensive overview of the current understanding of the ingenol diterpene biosynthetic pathway, detailing the key enzymatic steps, intermediates, and relevant experimental protocols.

The Core Biosynthetic Pathway: From Geranylgeranyl Pyrophosphate to the Ingenane (B1209409) Scaffold

The biosynthesis of ingenol diterpenes originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids. The pathway can be broadly divided into three key stages: the formation of the initial macrocyclic diterpene, casbene (B1241624); the subsequent oxidative and cyclization modifications to form the lathyrane intermediate, jolkinol C; and the further, less characterized, transformations leading to the ingenane core, which is then subject to final tailoring reactions.

Formation of the Casbene Macrocycle

The first committed step in the biosynthesis of a vast number of Euphorbiaceae diterpenoids is the cyclization of GGPP to form the bicyclic diterpene, casbene[1]. This reaction is catalyzed by the enzyme casbene synthase (CBS) . Genes encoding casbene synthase have been identified in several Euphorbiaceae species, highlighting its foundational role in this metabolic network[2].

The Path to Jolkinol C: A Key Lathyrane Intermediate

The conversion of the relatively inert casbene hydrocarbon into more complex polycyclic structures requires a series of oxygenation and cyclization reactions. Research has identified a sequence of enzymatic steps in Euphorbia lathyris that transform casbene into jolkinol C, a lathyrane diterpenoid considered a crucial intermediate en route to ingenol[1][3][4]. This transformation is orchestrated by a suite of enzymes, including two cytochrome P450 monooxygenases (CYP450s) and an alcohol dehydrogenase (ADH).

The key enzymes involved are:

  • CYP71D445: This enzyme catalyzes the regio-specific 9-oxidation of casbene.[1][3]

  • CYP726A27: This P450 is responsible for the 5-oxidation of casbene.[1][3]

  • E. lathyris Alcohol Dehydrogenase 1 (ADH1): Following the initial oxidations by the P450s, ADH1 catalyzes the dehydrogenation of the resulting hydroxyl groups, which instigates a subsequent rearrangement and cyclization to form the characteristic lathyrane skeleton of jolkinol C.[1][3]

The sequence of these reactions involves initial regio-specific oxidations of the casbene backbone, which primes the molecule for the unconventional, ADH-mediated cyclization[3].

Proposed Pathway from Jolkinol C to Ingenol

The precise enzymatic steps that convert jolkinol C to the ingenane core of ingenol are not yet fully elucidated and remain an active area of research. However, based on the structures of the intermediates and the final product, a plausible biosynthetic route has been proposed. This hypothetical pathway involves a series of oxidations and skeletal rearrangements. It is suggested that ingenane biosynthesis may proceed from a lathyrane precursor like jolkinol C through a tigliane (B1223011) intermediate, although direct conversion is also considered. Proposed modifications to jolkinol C to reach the ingenol scaffold include oxidations at positions C4, C5, and C20, a reduction of the Δ12,13-double bond, and the introduction of a Δ1,2 double bond[2].

Final Tailoring: The Role of Acyltransferases

The bioactivity of many ingenol derivatives, including the clinically approved ingenol mebutate, is conferred by esterification at various positions on the ingenol core. This final tailoring step is catalyzed by members of the BAHD acyltransferase family. For instance, in Euphorbia peplus, two BAHD acyltransferases have been identified that catalyze the addition of an angeloyl group to the C-3 position of ingenol to produce ingenol-3-angelate (ingenol mebutate)[5][6]. Further acetylation at the C-20 position has also been observed, catalyzed by other BAHD enzymes, demonstrating the role of this enzyme family in generating the structural diversity of ingenane diterpenoids[5][6].

Quantitative Data on Ingenol Diterpene Biosynthesis

While the enzymatic players in the early stages of ingenol biosynthesis have been identified, comprehensive quantitative data, particularly regarding their kinetic properties, are still largely unavailable in the published literature. The following tables summarize the available quantitative information.

Table 1: Production of Ingenol Pathway Intermediates in Heterologous Systems

Host OrganismExpressed GenesProduct(s)Titer/YieldReference
Saccharomyces cerevisiaeCasbene SynthaseCasbene31 mg/L[2]
Nicotiana benthamianaCBS, CYP71D445, CYP726A27, ADH1Jolkinol CNot Quantified[3]

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxkcatReference
Casbene Synthase (Euphorbia lathyris)GGPPNot ReportedNot ReportedNot ReportedN/A
CYP71D445 (Euphorbia lathyris)CasbeneNot ReportedNot ReportedNot ReportedN/A
CYP726A27 (Euphorbia lathyris)CasbeneNot ReportedNot ReportedNot ReportedN/A
ADH1 (Euphorbia lathyris)Oxidized Casbene IntermediatesNot ReportedNot ReportedNot ReportedN/A

Note: To date, specific kinetic parameters (Km, Vmax, kcat) for the core enzymes in the ingenol biosynthesis pathway from Euphorbia species have not been reported in the peer-reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the ingenol biosynthesis pathway, adapted from published research.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol is essential for the in vivo functional characterization of candidate genes.

Workflow:

  • Vector Construction: Full-length cDNAs of candidate genes (e.g., casbene synthase, CYP450s, ADH) are cloned into a plant expression vector.

  • Agrobacterium Transformation: The expression vectors are transformed into Agrobacterium tumefaciens.

  • Infiltration: Cultures of Agrobacterium carrying the desired constructs are infiltrated into the leaves of 4-week-old N. benthamiana plants. For co-expression, cultures are mixed prior to infiltration.

  • Incubation: Plants are incubated for 5-7 days to allow for transient gene expression.

  • Metabolite Extraction: Leaf tissue is harvested, frozen in liquid nitrogen, and ground to a fine powder. Metabolites are extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis: The extracts are analyzed by GC-MS for volatile compounds like casbene and by LC-MS for less volatile, oxidized intermediates and products.

In Vitro Enzyme Assays

3.2.1. Microsomal Cytochrome P450 Assay

This assay is used to determine the activity of CYP450 enzymes on their substrates.

Protocol:

  • Microsome Preparation: Yeast (Saccharomyces cerevisiae) or insect cells are transformed to express the desired CYP450 and a corresponding CPR. Microsomal fractions are isolated from cell lysates by ultracentrifugation.

  • Assay Mixture: A typical 200 µL assay contains 50 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, 500 µg of microsomal protein, and 100 µM of the substrate (e.g., casbene).

  • Incubation: The reaction is incubated at 30°C for 1 hour with shaking.

  • Extraction: The reaction is quenched and extracted with ethyl acetate (B1210297).

  • Analysis: The organic phase is collected, dried, and resuspended in a suitable solvent for LC-MS analysis.

3.2.2. Alcohol Dehydrogenase (ADH) Assay

This assay determines the activity of the ADH involved in the cyclization step.

Protocol:

  • Recombinant Protein Expression and Purification: The ADH gene is cloned into an E. coli expression vector (e.g., pET28b+). The protein is expressed in a suitable E. coli strain (e.g., BL21(DE3)) and purified using affinity chromatography (e.g., Ni-NTA).

  • Assay Mixture: A 150 µL reaction mixture is prepared containing 20 mM potassium phosphate buffer, 10 mM EDTA, 1 mM NAD+, 100 µM of the oxidized casbene substrate, and 200 µg of the purified ADH enzyme.

  • Incubation: The reaction is incubated at 28°C overnight.

  • Extraction and Analysis: The reaction is extracted with ethyl acetate and analyzed by LC-MS to identify the cyclized product, jolkinol C.

Metabolic Profiling by GC-MS and LC-MS

3.3.1. GC-MS Analysis of Diterpene Hydrocarbons

This method is suitable for the analysis of volatile compounds like casbene.

Protocol:

  • Sample Preparation: Plant extracts or in vitro assay extracts are prepared in a volatile solvent like hexane.

  • GC Conditions: An Agilent 7890A GC (or equivalent) with a DB-5ms column can be used. A typical temperature program starts at 80°C, holds for 2 minutes, ramps to 300°C at a rate of 15°C/min, and holds for 5 minutes.

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify compounds based on their mass spectra and retention times compared to authentic standards.

3.3.2. LC-MS Analysis of Oxygenated Diterpenoids

This is the method of choice for analyzing the more polar, oxidized intermediates and final products.

Protocol:

  • Sample Preparation: Extracts are dissolved in a solvent compatible with reverse-phase chromatography, such as methanol.

  • LC Conditions: An Agilent 1290 Infinity LC system (or equivalent) with a C18 column is used. A typical gradient elution involves a mobile phase of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). The gradient can run from 10% B to 100% B over 15-20 minutes.

  • MS Conditions: A high-resolution mass spectrometer (e.g., Agilent 6530 Q-TOF) is operated in positive electrospray ionization (ESI) mode. Data is acquired in full scan mode to determine the accurate mass of the compounds, which aids in formula prediction and identification.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the ingenol biosynthesis pathway and a typical experimental workflow.

Ingenol_Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase (CBS) Oxidized_Casbene Oxidized Casbene Intermediates Casbene->Oxidized_Casbene CYP71D445 (9-oxidation) CYP726A27 (5-oxidation) Jolkinol_C Jolkinol C Oxidized_Casbene->Jolkinol_C Alcohol Dehydrogenase (ADH1) Tigliane_Intermediate Tigliane Intermediate (Hypothetical) Jolkinol_C->Tigliane_Intermediate Multiple Steps (Proposed) Ingenol Ingenol Jolkinol_C->Ingenol Multiple Steps (Alternative Proposed) Tigliane_Intermediate->Ingenol Rearrangement (Proposed) Ingenol_Esters Ingenol Esters (e.g., Ingenol Mebutate) Ingenol->Ingenol_Esters BAHD Acyltransferases

Biosynthesis pathway of ingenol diterpenes.

Experimental_Workflow cluster_in_vivo In Vivo Analysis (N. benthamiana) cluster_in_vitro In Vitro Enzyme Assays Agroinfiltration Agroinfiltration of Candidate Genes Plant_Incubation Plant Incubation (5-7 days) Agroinfiltration->Plant_Incubation Metabolite_Extraction_Vivo Metabolite Extraction Plant_Incubation->Metabolite_Extraction_Vivo LCMS_Analysis_Vivo LC-MS/GC-MS Analysis Metabolite_Extraction_Vivo->LCMS_Analysis_Vivo Protein_Expression Recombinant Protein Expression (E. coli / Yeast) Protein_Purification Protein Purification / Microsome Isolation Protein_Expression->Protein_Purification Enzyme_Assay Enzyme Assay with Substrate Protein_Purification->Enzyme_Assay Metabolite_Extraction_Vitro Product Extraction Enzyme_Assay->Metabolite_Extraction_Vitro LCMS_Analysis_Vitro LC-MS/GC-MS Analysis Metabolite_Extraction_Vitro->LCMS_Analysis_Vitro

Experimental workflow for gene characterization.

Future Outlook

The elucidation of the ingenol biosynthesis pathway is an ongoing effort. While significant progress has been made in identifying the enzymes responsible for the conversion of GGPP to jolkinol C, the downstream pathway to ingenol remains a "black box" that requires further investigation. The discovery of the complete pathway, including the enzymes responsible for the intricate skeletal rearrangements, will be a landmark achievement. Furthermore, the detailed kinetic characterization of all enzymes in the pathway is essential for the rational design of engineered microbial strains for the high-titer production of ingenol and its valuable derivatives. The information and protocols provided in this guide serve as a foundation for researchers and drug development professionals to build upon in their quest to harness the therapeutic potential of these fascinating natural products.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed synthetic protocol for the preparation of Ingol 7,8,12-triacetate 3-phenylacetate, a derivative of the diterpenoid Ingol. Ingol and its esters, isolated from various Euphorbia species, are of significant interest in medicinal chemistry due to their potential biological activities. This protocol outlines a two-step acylation procedure starting from the parent Ingol molecule. The methodology is based on established principles of organic synthesis, specifically the selective esterification of polyols. All quantitative data and experimental procedures are presented in a clear and structured format to facilitate reproducibility in a research setting.

Introduction

Ingol is a complex diterpenoid natural product characterized by a unique 5/7/7/3 tetracyclic carbon skeleton. It belongs to the family of ingenane (B1209409) diterpenoids, which includes compounds with a range of biological activities. The esterification of the hydroxyl groups of the Ingol core at various positions leads to a diverse array of natural and semi-synthetic derivatives with potential therapeutic applications. This compound is one such derivative, featuring acetate (B1210297) moieties at positions 7, 8, and 12, and a phenylacetate (B1230308) group at position 3. This document presents a plausible and detailed laboratory-scale synthesis protocol for this target molecule, designed for researchers in organic synthesis and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed two-step synthesis of this compound. The expected yields and purity are estimates based on analogous acylation reactions in the literature.

ParameterStep 1: PhenylacetylationStep 2: AcetylationOverall
Starting Material IngolIngol 3-phenylacetateIngol
Acylating Agent Phenylacetyl chlorideAcetic anhydride (B1165640)-
Catalyst Pyridine (B92270), DMAP (cat.)Pyridine, DMAP (cat.)-
Solvent Dichloromethane (B109758) (DCM)Dichloromethane (DCM)-
Reaction Temperature 0 °C to room temperature0 °C to room temperature-
Reaction Time 4-6 hours12-18 hours-
Expected Yield 60-70%80-90%48-63%
Expected Purity >95% (after chromatography)>98% (after chromatography)>98%
Molecular Formula C28H36O6C34H42O10C34H42O10
Molecular Weight 468.58 g/mol 610.69 g/mol 610.69 g/mol

Experimental Protocols

Materials and Reagents:

  • Ingol (starting material)

  • Phenylacetyl chloride

  • Acetic anhydride

  • Pyridine, anhydrous

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step 1: Selective Phenylacetylation of Ingol at the C3-position

This step aims to selectively esterify the C3 hydroxyl group of Ingol with phenylacetyl chloride. The selectivity may be achieved due to potential differences in steric accessibility or reactivity of the hydroxyl groups.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Ingol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution).

  • Addition of Base and Catalyst: Add anhydrous pyridine (2.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of phenylacetyl chloride (1.1 eq) in anhydrous DCM to the stirred reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain Ingol 3-phenylacetate.

Step 2: Acetylation of Ingol 3-phenylacetate at C7, C8, and C12 positions

This step involves the acetylation of the remaining free hydroxyl groups at positions 7, 8, and 12.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the purified Ingol 3-phenylacetate (1.0 eq) from Step 1 in anhydrous DCM.

  • Addition of Base and Catalyst: Add anhydrous pyridine (5.0 eq) and a catalytic amount of DMAP (0.2 eq).

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Acetylating Agent: Add acetic anhydride (4.0 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete conversion of the starting material.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product via silica gel column chromatography to yield the final product, this compound.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the presence and location of the acetate and phenylacetate groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretching frequencies.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Selective Phenylacetylation cluster_step2 Step 2: Acetylation Ingol Ingol Reaction1 Reaction (0°C to RT, 4-6h) Ingol->Reaction1 Reagents1 Phenylacetyl Chloride, Pyridine, DMAP, DCM Reagents1->Reaction1 Workup1 Work-up & Purification Reaction1->Workup1 Intermediate Ingol 3-phenylacetate Workup1->Intermediate Reaction2 Reaction (0°C to RT, 12-18h) Intermediate->Reaction2 Reagents2 Acetic Anhydride, Pyridine, DMAP, DCM Reagents2->Reaction2 Workup2 Work-up & Purification Reaction2->Workup2 FinalProduct Ingol 7,8,12-triacetate 3-phenylacetate Workup2->FinalProduct

Caption: Proposed two-step synthesis of this compound from Ingol.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Pyridine and dichloromethane are toxic and volatile; handle with care.

  • Phenylacetyl chloride and acetic anhydride are corrosive and lachrymatory; handle with caution.

  • Reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture contamination.

Disclaimer: This protocol is a proposed methodology based on established chemical principles and has not been experimentally validated for this specific compound. Researchers should exercise their own judgment and perform small-scale trials to optimize the reaction conditions.

Application Notes and Protocols for Ingol 7,8,12-triacetate 3-phenylacetate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingol 7,8,12-triacetate 3-phenylacetate is a diterpenoid compound that has garnered interest in cancer research due to its cytotoxic effects on various cancer cell lines. Its mechanism of action primarily involves the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation, and the induction of mitochondrial reactive oxygen species (ROS). These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-cancer properties.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach. The primary mechanism involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell survival, growth, and proliferation. By inhibiting this pathway, this compound can effectively halt cancer cell progression.

Furthermore, the compound has been observed to induce the production of mitochondrial reactive oxygen species (ROS). While low levels of ROS are essential for normal cellular signaling, excessive ROS can lead to oxidative stress, cellular damage, and ultimately, apoptosis (programmed cell death). This dual mechanism of PI3K/Akt inhibition and ROS induction makes this compound a promising candidate for further investigation in cancer therapy. It is noteworthy that this compound does not appear to significantly affect the cell cycle.

Data Presentation

The following table summarizes the cytotoxic activity of a structurally related compound, lathyrol-3-phenylacetate-5,15-diacetate, against various human cancer cell lines. This data can serve as a valuable reference for designing experiments with this compound, as similar activities can be anticipated.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma17.51 ± 0.85[1][2]
HCT116Colon Carcinoma> 25[1]
KBOral Epidermoid Carcinoma> 25[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the efficacy of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116, PC-3)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blot Analysis for PI3K/Akt Pathway Inhibition

This protocol details the procedure to assess the inhibition of the PI3K/Akt pathway by measuring the phosphorylation status of Akt at Serine 473.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt, and anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt and the loading control (β-actin). A decrease in the ratio of p-Akt/total Akt indicates inhibition of the PI3K/Akt pathway.

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt p_Akt p-Akt (Active) PDK1->p_Akt phosphorylates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) p_Akt->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway and Inhibition by this compound.

Experimental_Workflow_MTT_Assay Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compound Treat with Ingol 7,8,12-triacetate 3-phenylacetate Incubate_24h_1->Treat_Compound Incubate_24_72h Incubate 24-72h Treat_Compound->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Analyze Data & Calculate Viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Experimental_Workflow_Apoptosis_Assay Start Start Seed_and_Treat Seed Cells and Treat with This compound Start->Seed_and_Treat Harvest_Cells Harvest and Wash Cells Seed_and_Treat->Harvest_Cells Resuspend_Buffer Resuspend in Binding Buffer Harvest_Cells->Resuspend_Buffer Add_Stains Add Annexin V-FITC and PI Resuspend_Buffer->Add_Stains Incubate_15min Incubate 15 min in the dark Add_Stains->Incubate_15min Analyze_Flow_Cytometry Analyze by Flow Cytometry Incubate_15min->Analyze_Flow_Cytometry End End Analyze_Flow_Cytometry->End

Caption: Experimental Workflow for the Annexin V-FITC/PI Apoptosis Assay.

Experimental_Workflow_Western_Blot Start Start Cell_Treatment_Lysis Cell Treatment and Lysis Start->Cell_Treatment_Lysis Protein_Quantification Protein Quantification Cell_Treatment_Lysis->Protein_Quantification SDS_PAGE_Transfer SDS-PAGE and PVDF Transfer Protein_Quantification->SDS_PAGE_Transfer Blocking Blocking SDS_PAGE_Transfer->Blocking Primary_Antibody Primary Antibody Incubation (p-Akt, Akt, β-actin) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Experimental Workflow for Western Blot Analysis of p-Akt.

References

Application Note: Quantitative Analysis of Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methods for the quantitative determination of Ingol 7,8,12-triacetate 3-phenylacetate, a complex diterpene isolated from plants of the Euphorbia genus, such as Euphorbia lathyris and Euphorbia officinarum.[1][2] The protocols described herein are designed to serve as a robust starting point for method development and validation, utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications.

Principle of Analysis

The quantification of this compound relies on chromatographic separation followed by detection.

  • HPLC-UV: This method separates the target analyte from other matrix components on a reversed-phase C18 column. Quantification is achieved by measuring the analyte's ultraviolet (UV) absorbance and comparing it to a calibration curve generated from reference standards. The phenylacetate (B1230308) moiety in the molecule allows for strong UV detection.

  • LC-MS/MS: For more complex matrices or when lower detection limits are required, LC-MS/MS offers superior selectivity and sensitivity. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and detected by a tandem mass spectrometer. Quantification is performed in Selected Reaction Monitoring (SRM) mode, which monitors a specific precursor-to-product ion transition, minimizing interferences and enhancing accuracy.

Instrumentation, Reagents, and Materials

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • LC-MS/MS system with a binary UPLC/HPLC pump and a triple quadrupole mass spectrometer with an ESI source.

    • Analytical balance (4-decimal place).

    • Vortex mixer, sonicator, and centrifuge.

    • Calibrated micropipettes.

  • Reagents and Materials:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC or LC-MS grade).

    • Methanol (B129727) (HPLC or LC-MS grade).

    • Water (Type I, 18.2 MΩ·cm).

    • Formic acid (LC-MS grade).

    • Syringe filters (0.22 µm, PTFE or PVDF).

    • HPLC vials with inserts.

    • Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

Experimental Protocols

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask. Sonicate briefly to ensure complete dissolution.

  • Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution to 1.0 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 60:40 Methanol:Water). A typical concentration range would be 0.1 µg/mL to 50 µg/mL.

Sample Preparation (from Euphorbia Latex)
  • Extraction: Accurately weigh approximately 5 mg of latex and suspend it in 1.0 mL of methanol.[4]

  • Homogenization: Vortex the suspension for 1 minute, followed by ultrasonication for 15 minutes to ensure thorough extraction.[4]

  • Clarification: Centrifuge the extract at 10,000 x g for 10 minutes to pellet insoluble debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 1: HPLC-UV Method

This protocol is adapted from established methods for analyzing diterpenoids in Euphorbia extracts.[5][6]

  • Column: C18 Reversed-Phase, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C[6]

  • Detection Wavelength: 275 nm (or optimal wavelength determined by DAD scan)[5][6]

  • Injection Volume: 10 µL[6]

Protocol 2: LC-MS/MS Method

This method is recommended for higher sensitivity and selectivity.

  • LC Conditions:

    • Column: C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient should be developed to ensure optimal separation, starting with a higher aqueous phase and ramping up to a high organic phase.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Parameters:

      • Capillary Voltage: ~3.5-4.5 kV

      • Drying Gas Temperature: ~325 °C

      • Drying Gas Flow: ~5 L/min

      • Nebulizer Pressure: ~20 psi[7]

    • SRM Transition:

      • The specific precursor ion ([M+H]⁺ or [M+Na]⁺) and product ions must be determined by infusing a standard solution of this compound into the mass spectrometer. For a molecular weight of ~596.66 g/mol , the protonated precursor [M+H]⁺ would be approximately m/z 597.7.

      • Collision energy and other MS parameters should be optimized for the specific instrument to maximize signal intensity.

Data Presentation and Analysis

Quantification

Construct a calibration curve by plotting the peak area of the analyte against the known concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The concentration of this compound in the prepared samples can then be calculated using this equation.

Typical Method Performance Characteristics

The following table summarizes the expected performance characteristics for a validated method based on similar natural product quantification assays.[7][8][9]

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) ~50 - 100 ng/mL~0.5 - 5 ng/mL
Limit of Quantification (LOQ) ~150 - 300 ng/mL~1.5 - 15 ng/mL
Precision (RSD%) < 5%< 10%
Accuracy (Recovery %) 90 - 110%85 - 115%

Visualizations

Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Latex Euphorbia Latex Collection Extract Solvent Extraction (Methanol) Latex->Extract Clarify Centrifugation & Filtration Extract->Clarify HPLC HPLC or LC-MS/MS Separation Clarify->HPLC Detect UV or MS/MS Detection HPLC->Detect Quant Peak Integration & Quantification Detect->Quant Result Final Concentration Report Quant->Result

Caption: Workflow for the quantification of this compound.

Implicated Signaling Pathway

This compound has been noted for its potential to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[2]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Compound Ingol 7,8,12-triacetate 3-phenylacetate Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by the target compound.

References

Application Notes and Protocols for In Vivo Animal Studies with Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo animal study data for Ingol 7,8,12-triacetate 3-phenylacetate is not currently available in the public domain. The following application notes and protocols are hypothetical and constructed based on the known biological activities of the broader class of ingol and ingenol (B1671944) diterpenes isolated from Euphorbia species. These compounds have demonstrated various pharmacological activities, including anti-inflammatory and cytotoxic effects. The proposed experimental design is for illustrative purposes and should be adapted and validated based on future in vitro and in vivo research.

Introduction

This compound is a highly functionalized ingol diterpene isolated from the latex of plants belonging to the Euphorbia genus, such as Euphorbia officinarum.[1] Diterpenes from Euphorbia species are known for their diverse and potent biological activities.[2][3][4] While specific in vivo data for this particular compound is limited, related ingol and ingenol esters have shown promising anti-inflammatory, cytotoxic, and anti-multidrug resistance properties in various studies.[2][3] Notably, some ingenane (B1209409) diterpenes are known activators of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.

This document provides a hypothetical framework for conducting preclinical in vivo animal studies to investigate the potential anti-inflammatory effects of this compound.

Potential Mechanism of Action and Signaling Pathway

Based on the activity of related ingenol esters, a plausible mechanism of action for this compound could involve the modulation of inflammatory pathways through the activation of Protein Kinase C (PKC). PKC isoforms play a crucial role in signal transduction pathways that regulate inflammation, cell proliferation, and apoptosis. Activation of specific PKC isoforms can lead to the downstream regulation of transcription factors such as NF-κB, which is a key regulator of inflammatory gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PKC Protein Kinase C (PKC) Receptor->PKC Activation Ingol_Compound Ingol 7,8,12-triacetate 3-phenylacetate Ingol_Compound->PKC Activation IKK_Complex IκB kinase (IKK) Complex PKC->IKK_Complex Phosphorylation IκBα IκBα IKK_Complex->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) NFκB_Active Active NF-κB NFκB->NFκB_Active Release Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFκB_Active->Inflammatory_Genes Transcription

Figure 1: Proposed signaling pathway for this compound.

Hypothetical In Vivo Anti-Inflammatory Study

This section outlines a potential experimental protocol to evaluate the anti-inflammatory efficacy of this compound in a murine model of acute inflammation.

3.1. Experimental Workflow

G Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Pre-treatment Pre-treatment with Compound or Vehicle Grouping->Pre-treatment Induction Induction of Inflammation Pre-treatment->Induction Monitoring Monitoring and Data Collection Induction->Monitoring Euthanasia Euthanasia and Tissue Collection Monitoring->Euthanasia Analysis Biochemical and Histological Analysis Euthanasia->Analysis End End Analysis->End

References

Application Notes and Protocols: Formulation of Ingol 7,8,12-triacetate 3-phenylacetate for Topical Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingol 7,8,12-triacetate 3-phenylacetate is a highly functionalized lathyrane diterpenoid isolated from the latex of plants such as Euphorbia officinarum.[1] With a molecular formula of C34H42O10 and a molecular weight of 610.69 g/mol , this complex ester is characterized by its hydrophobic nature.[2] Emerging research has identified that this compound exerts its biological effects through the inhibition of the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and motility, and its dysregulation is implicated in various skin disorders, including hyperproliferative and inflammatory conditions.[3][4][5][6]

The therapeutic potential of targeting the PI3K/Akt pathway in dermatology suggests that topical delivery of this compound could be a promising strategy for treating various skin conditions. However, the inherent hydrophobicity of this compound presents significant challenges for its formulation into a stable and effective topical product with adequate skin penetration.

These application notes provide a comprehensive guide to the development and evaluation of a topical formulation for this compound. This document outlines protocols for solubility and stability screening, formulation development, and in vitro performance testing.

Physicochemical Properties and Formulation Considerations

Due to the limited publicly available data on the physicochemical properties of this compound, a preliminary screening of its solubility and stability is a critical first step in formulation development.

Solubility Screening

Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable solvents to identify suitable vehicles for a topical formulation.

Protocol:

  • Prepare saturated solutions of this compound in various solvents (see Table 1 for a suggested list).

  • Equilibrate the solutions at controlled temperatures (e.g., 25°C and 32°C) for 24 hours with continuous agitation.

  • Centrifuge the samples to pellet undissolved compound.

  • Quantify the amount of dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Table 1: Hypothetical Solubility Data for this compound

SolventSolubility at 25°C (mg/mL)Solubility at 32°C (mg/mL)
Ethanol> 50> 60
Propylene Glycol15-2525-35
Isopropyl Myristate> 100> 120
PEG 40020-3030-40
Transcutol® P> 80> 100
Water< 0.01< 0.01

Note: The data in this table is hypothetical and should be determined experimentally.

Stability Assessment

Objective: To evaluate the chemical stability of this compound in selected solvent systems under various stress conditions.

Protocol:

  • Prepare solutions of this compound in promising solvents identified from the solubility screening.

  • Store the solutions under different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, and photostability chamber).

  • Analyze the concentration of the active ingredient at predetermined time points (e.g., 0, 1, 2, and 4 weeks) using a validated stability-indicating HPLC method.

  • Monitor for the appearance of degradation products.

Table 2: Hypothetical Stability Data for this compound in Isopropyl Myristate

Storage ConditionTime Point% Initial Concentration Remaining
4°C4 weeks99.5
25°C / 60% RH4 weeks98.2
40°C / 75% RH4 weeks92.1
Photostability24 hours85.7

Note: The data in this table is hypothetical and should be determined experimentally.

Formulation Development

Based on the preliminary physicochemical data, a suitable topical formulation can be developed. For a hydrophobic compound like this compound, an oleaginous ointment or a microemulsion-based gel would be appropriate choices.

Ointment Formulation

Table 3: Example of an Ointment Formulation

IngredientFunction% w/w
This compoundActive Pharmaceutical Ingredient1.0
Isopropyl MyristateSolvent, Penetration Enhancer20.0
White PetrolatumOintment Base74.0
Lanolin AlcoholEmollient, Stabilizer5.0

Protocol for Ointment Preparation:

  • Dissolve this compound in isopropyl myristate with gentle heating.

  • In a separate vessel, melt the white petrolatum and lanolin alcohol at 60-70°C.

  • Slowly add the drug solution to the molten base with continuous stirring until the mixture is uniform.

  • Cool the ointment to room temperature with gentle stirring.

Experimental Protocols

Analytical Method for Quantification

Protocol:

  • Instrumentation: HPLC with UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan (likely around 220-280 nm).

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dilute the formulation or receptor fluid from permeation studies with the mobile phase to fall within the calibration range.

In Vitro Skin Permeation Study

Objective: To evaluate the skin penetration and permeation of this compound from the developed formulation using an in vitro model.

Protocol:

  • Skin Preparation: Use excised human or porcine skin, dermatomed to a thickness of approximately 500 µm.

  • Franz Diffusion Cell Setup: Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment. The receptor compartment should be filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions) and maintained at 32°C.

  • Dosing: Apply a finite dose (e.g., 5 mg/cm²) of the formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor fluid and replace with fresh, pre-warmed receptor fluid.

  • Analysis: Quantify the concentration of this compound in the receptor fluid samples using the validated HPLC-UV method.

  • Mass Balance: At the end of the experiment, recover the remaining formulation from the skin surface, extract the compound from the stratum corneum (via tape stripping) and the deeper skin layers to perform a mass balance analysis.

Table 4: Hypothetical In Vitro Skin Permeation Data

Time (hours)Cumulative Amount Permeated (µg/cm²)
10.05
20.12
40.28
60.45
80.65
121.02
242.15

Note: The data in this table is hypothetical and should be determined experimentally.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation cluster_evaluation Evaluation solubility Solubility Screening stability Stability Assessment solubility->stability form_dev Formulation Development stability->form_dev analytics Analytical Method Development form_dev->analytics permeation In Vitro Skin Permeation analytics->permeation

Caption: Experimental workflow for formulation development.

franz_cell cluster_cell Franz Diffusion Cell cluster_sampling Sampling & Analysis donor Donor Compartment (Formulation Applied) skin Skin Membrane donor->skin receptor Receptor Compartment (Receptor Fluid) skin->receptor sampling_port Sampling Port receptor->sampling_port Sampling hplc HPLC Analysis sampling_port->hplc

Caption: In vitro skin permeation study setup.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylation akt Akt pip3->akt Activates downstream Downstream Effectors (Cell Proliferation, Survival) akt->downstream ingol Ingol 7,8,12-triacetate 3-phenylacetate ingol->pi3k Inhibits

Caption: PI3K/Akt signaling pathway inhibition.

Conclusion

The successful formulation of this compound for topical application hinges on a systematic approach that begins with a thorough characterization of its physicochemical properties. By carefully selecting excipients that ensure solubility, stability, and adequate skin penetration, a therapeutically effective and safe topical product can be developed. The protocols and methodologies outlined in these application notes provide a robust framework for researchers and drug development professionals to advance the topical delivery of this promising PI3K/Akt pathway inhibitor.

References

HPLC method for purification of Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method has been developed for the purification of Ingol 7,8,12-triacetate 3-phenylacetate, a complex diterpenoid of interest to researchers in natural product chemistry and drug development. This application note provides a detailed protocol for the efficient separation and purification of this compound, suitable for scientists in academic and industrial research settings.

Introduction

This compound is a derivative of the ingol diterpene core, which is found in various plant species. Diterpenes are a large and structurally diverse class of natural products with a wide range of biological activities.[1] The purification of specific diterpenoid esters, such as the title compound, is essential for their structural elucidation, pharmacological screening, and subsequent development as potential therapeutic agents. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such compounds from complex mixtures.[2]

This protocol outlines a reverse-phase HPLC method, which is generally preferred for the separation of non-polar to moderately polar compounds.[3][4][5][6] The method has been designed based on the general principles of chromatography for diterpenoid and related non-polar compounds.[2][7]

Physicochemical Properties of the Analyte

Experimental Protocol

This section provides a detailed methodology for the HPLC purification of this compound.

Instrumentation and Materials
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column is recommended as a starting point. Typical dimensions for semi-preparative purification would be 250 mm x 10 mm with 5 µm particle size.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Sample Preparation: The crude extract or reaction mixture containing this compound should be dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method. Optimization may be required based on the specific sample matrix and purity requirements.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 30 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (due to the phenylacetate (B1230308) moiety)
Injection Volume 100 - 500 µL (dependent on sample concentration)
Method Optimization

For optimal separation, the following parameters can be adjusted:

  • Mobile Phase Composition: The gradient slope and initial/final concentrations of the organic solvent (acetonitrile or methanol) can be modified to improve the resolution of the target peak from impurities.

  • Flow Rate: Adjusting the flow rate can influence the separation efficiency and run time.

  • Column Chemistry: If co-elution is an issue, using a different reverse-phase column chemistry (e.g., C8, Phenyl-Hexyl) may provide alternative selectivity.

  • Temperature: Varying the column temperature can affect the viscosity of the mobile phase and the selectivity of the separation.

Data Presentation

The following table provides a hypothetical representation of the expected data from a successful purification run.

ParameterValue
Retention Time of Target ~ 15.2 min
Purity of Collected Fraction (by analytical HPLC) > 98%
Recovery Rate > 85%
Loading Capacity (per injection on a 10 mm ID column) 5 - 10 mg

Workflow Diagram

The following diagram illustrates the overall workflow for the purification of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Sample Crude Sample Dissolution Dissolve in Methanol/Acetonitrile Crude_Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject onto C18 Column Filtration->Injection Separation Gradient Elution Injection->Separation Detection UV Detection (230 nm) Separation->Detection Fraction_Collection Collect Peak of Interest Detection->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Purity_Analysis Purity Check (Analytical HPLC) Solvent_Evaporation->Purity_Analysis Characterization Structural Characterization Purity_Analysis->Characterization

Caption: Workflow for the HPLC purification of this compound.

Logical Relationship of HPLC Parameters

The following diagram illustrates the logical relationships and considerations for developing the HPLC method.

HPLC_Method_Development cluster_method Method Development Strategy cluster_details Specific Choices Analyte This compound (Non-polar, UV active) Choice_of_Mode Select HPLC Mode Analyte->Choice_of_Mode Stationary_Phase Choose Stationary Phase Choice_of_Mode->Stationary_Phase RP_HPLC Reverse-Phase HPLC Choice_of_Mode->RP_HPLC Mobile_Phase Select Mobile Phase Stationary_Phase->Mobile_Phase C18_Column C18 Column Stationary_Phase->C18_Column Detection Set Detection Parameters Mobile_Phase->Detection Water_ACN Water/Acetonitrile Gradient Mobile_Phase->Water_ACN UV_230nm UV at 230 nm Detection->UV_230nm

Caption: Logic diagram for HPLC method development for the target compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC purification of this compound. The proposed reverse-phase method, utilizing a C18 column with a water/acetonitrile gradient, offers a robust starting point for achieving high purity of the target compound. Researchers can adapt and optimize this method to suit their specific sample characteristics and instrumentation, facilitating further research into the biological activities and potential applications of this complex diterpenoid.

References

Application Notes and Protocols for Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling and storage of Ingol 7,8,12-triacetate 3-phenylacetate (CAS: 944799-46-6). The information is compiled to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Information

This compound is a diterpenoid isolated from plants of the Euphorbia genus. It is a white to off-white powder.

Chemical Properties:

Property Value
Molecular Formula C34H42O10
Molecular Weight 610.69 g/mol [1]
Appearance Powder

| CAS Number | 944799-46-6[1] |

Storage Guidelines

Proper storage is critical to maintain the stability and activity of this compound.

ParameterRecommended ConditionNotes
Temperature -20°C for long-term storage.May be stored at room temperature for short periods in the continental US, but consulting the Certificate of Analysis is recommended[2][3].
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen).
Container Tightly sealed, light-resistant container.
Environment Store in a well-ventilated, dry place.

Handling Protocols

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle this compound with the care required for a substance of unknown toxicity. General safe laboratory practices should be strictly followed.

3.1. Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or when creating aerosols.

3.2. General Handling Procedure

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents ready.

  • Weighing: If weighing the powder, do so in a chemical fume hood to avoid inhalation of dust particles.

  • Dissolving: To prepare a stock solution, add the solvent to the vial containing the compound. While specific solubility data is not available, related compounds are soluble in organic solvents such as DMSO and ethanol. Sonication may be used to aid dissolution.

  • Aliquoting: For long-term use, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Cleanup: After handling, decontaminate all surfaces and equipment. Dispose of waste according to institutional guidelines.

Experimental Protocols

4.1. Preparation of Stock Solutions

  • Equilibrate the vial of this compound to room temperature before opening.

  • Add the desired volume of solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Vortex or sonicate the solution until the compound is fully dissolved.

  • Store the stock solution at -20°C in tightly sealed, light-resistant vials.

4.2. General Cell Culture Protocol

  • Thaw the aliquoted stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in cell culture medium.

  • Add the diluted compound to the cell culture plates.

  • Incubate the cells for the desired period.

  • Perform the relevant cellular assays.

Visualizations

Logical Workflow for Handling this compound

G A Receive Compound B Log into Inventory A->B C Store at -20°C B->C D Prepare for Use C->D E Equilibrate to Room Temp. D->E F Weigh in Fume Hood E->F G Prepare Stock Solution F->G H Aliquot for Storage G->H J Use in Experiment G->J I Store Aliquots at -20°C H->I K Dispose of Waste J->K

Caption: Workflow for receiving, storing, and using the compound.

Decision Tree for Storage Conditions

G A Intended Use Duration? B Long-term (> 1 month) A->B Long-term C Short-term (< 1 month) A->C Short-term D Store at -20°C in a sealed, light-resistant container. B->D E Store at -20°C. May be kept at room temperature for brief periods. C->E G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates CellSurvival Cell Survival, Proliferation, Growth Downstream->CellSurvival Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PI3K Inhibits

References

Application Notes and Protocols for the Experimental Study of Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the biological activities of Ingol 7,8,12-triacetate 3-phenylacetate, a functionalized ingol diterpene with potential therapeutic applications. The protocols detailed below are designed to assess its cytotoxic, anti-inflammatory, and signaling pathway modulatory effects.

Introduction

This compound is a natural product isolated from plants of the Euphorbia genus.[1] Diterpenes from this genus have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antiviral effects. Preliminary evidence suggests that this compound may exert its effects through modulation of key cellular signaling pathways, including the PI3K/Akt and Protein Kinase C (PKC) pathways.[1] These pathways are critical in cell survival, proliferation, and immune responses, making this compound a person of interest for drug discovery and development.

This document provides detailed protocols for a systematic investigation of the biological properties of this compound, enabling researchers to generate robust and reproducible data.

Experimental Design Overview

A logical workflow is essential for the comprehensive evaluation of a novel compound. The following diagram outlines the proposed experimental workflow for characterizing the biological activities of this compound.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation (Solubility & Stability Testing) B Cytotoxicity Assays (e.g., MTT Assay) A->B C Anti-inflammatory Assays (e.g., Protein Denaturation) A->C D PI3K/Akt Pathway Analysis (Western Blot) B->D E PKC Activation Assay B->E F P-glycoprotein (P-gp) Inhibition Assay C->F G Quantitative Data Summary (IC50/EC50 Determination) D->G E->G F->G H Pathway Visualization & Conclusion G->H PI3K_Akt_pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PI3K Inhibition PKC_activation_pathway cluster_pathway PKC Activation Pathway cluster_activation PLC Phospholipase C DAG Diacylglycerol (DAG) PLC->DAG Hydrolysis of PIP2 IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PKC PKC (inactive) DAG->PKC Activation PKC_active PKC (active) PKC->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylation Response Cellular Response Downstream->Response Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PKC Agonism

References

Application Notes and Protocols: Ingol 7,8,12-triacetate 3-phenylacetate as a Tool for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a synthesized guide for the investigational use of Ingol 7,8,12-triacetate 3-phenylacetate in cancer research. As of the current date, there is a lack of direct published studies on the anticancer activities of this specific compound. The information presented herein is extrapolated from research on the broader class of ingol diterpenes and the known anticancer properties of phenylacetate (B1230308). These protocols are intended to serve as a foundational framework for researchers to design and conduct their own investigations into the potential of this molecule.

Introduction

This compound (CAS No. 944799-46-6) is a diterpenoid ester. The ingol scaffold is a core structure in a class of natural products known as ingol diterpenes, some of which have exhibited interesting biological activities. The phenylacetate moiety is the active metabolite of sodium phenylbutyrate, a compound that has been investigated as a cancer therapeutic. The combination of these two moieties in a single molecule presents a novel chemical entity for cancer research, with the potential for a multi-faceted mechanism of action.

This document provides a hypothetical framework for investigating this compound as a potential anticancer agent, detailing its putative mechanism of action, suggested applications in a research setting, and detailed experimental protocols.

Hypothetical Mechanism of Action

Based on the known biological activities of ingol diterpenes and phenylacetate, a dual mechanism of action for this compound can be postulated. The ingol core may act as an activator of Protein Kinase C (PKC), a family of enzymes involved in controlling cell growth, differentiation, and apoptosis. Related ingenol (B1671944) esters are known to activate PKC isoforms, particularly PKCδ, which can trigger pro-apoptotic signaling cascades.[1][2][3][4][5]

The phenylacetate component is known to be a cytostatic agent that can induce cancer cell differentiation and cell cycle arrest, primarily in the G1 phase.[6][7] This is thought to occur through the upregulation of the cyclin-dependent kinase inhibitor p21Cip1, leading to the inhibition of cyclin-dependent kinase 2 (CDK2) and subsequent hypophosphorylation of the retinoblastoma protein (pRb).[7] Phenylacetate has also been shown to downregulate the anti-apoptotic protein Bcl-2.[8]

The combined effect could be a potent anticancer activity involving both direct cell killing through apoptosis and the inhibition of proliferation through cell cycle arrest and differentiation.

putative_moa ingol_pa Ingol 7,8,12-triacetate 3-phenylacetate pkc Protein Kinase C (PKCδ) ingol_pa->pkc Ingol Moiety p21 p21Cip1 Upregulation ingol_pa->p21 Phenylacetate Moiety bcl2 Bcl-2 Downregulation ingol_pa->bcl2 Phenylacetate Moiety mapk MAPK/ERK Pathway pkc->mapk apoptosis Apoptosis mapk->apoptosis cdk2 CDK2 Inhibition p21->cdk2 prb pRb Hypophosphorylation cdk2->prb g1_arrest G1 Cell Cycle Arrest prb->g1_arrest bcl2->apoptosis

Putative dual mechanism of action for this compound.

Application Notes

This compound can be utilized as a tool in cancer research for the following applications:

  • Screening for Anticancer Activity: To assess its cytotoxic and cytostatic effects across a panel of human cancer cell lines, including but not limited to, breast, prostate, lung, colon, and leukemia cell lines.

  • Mechanism of Action Studies: To elucidate the molecular pathways affected by the compound, with a focus on PKC activation, cell cycle regulation, and apoptosis induction.

  • Combination Therapy Studies: To investigate potential synergistic or additive effects when used in combination with standard-of-care chemotherapeutic agents. Some ingol diterpenoids have shown potential to reverse multidrug resistance, a significant challenge in cancer treatment.[9][10][11]

  • Differentiation Studies: To determine its ability to induce a more differentiated, less malignant phenotype in cancer cells, a known effect of phenylacetate.[6]

Experimental Protocols

This protocol is designed to determine the concentration-dependent cytotoxic/cytostatic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

workflow_mtt cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_cpd Add Compound to Cells incubate1->add_cpd prepare_cpd Prepare Compound Dilutions incubate2 Incubate 48-72h add_cpd->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read

Workflow for the MTT Cell Viability Assay.

This protocol quantifies the induction of apoptosis by the compound.

Materials:

  • Cancer cells treated with this compound at the IC50 concentration for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Culture and treat cells in 6-well plates.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound at the IC50 concentration for 24 hours.

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture and treat cells in 6-well plates.

  • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze by flow cytometry.

This protocol is for detecting changes in the expression of key proteins involved in the putative signaling pathways.

Materials:

  • Cancer cells treated with this compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-PKCδ, anti-phospho-PKCδ, anti-ERK, anti-phospho-ERK, anti-p21, anti-Bcl-2, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Lyse treated and control cells and quantify protein concentration.

  • Denature protein lysates and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane and detect the signal using ECL substrate.

  • Normalize protein expression to a loading control (e.g., β-actin).

workflow_western cell_lysis Cell Lysis & Protein Quantification sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis & Normalization detection->analysis

General workflow for Western Blot analysis.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical IC50 Values of this compound

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast4815.2
PC-3Prostate4822.5
A549Lung4818.9
HT-29Colon4825.1

Table 2: Hypothetical Effect on Apoptosis and Cell Cycle Distribution in MCF-7 Cells (24h treatment)

TreatmentConcentration (µM)Apoptotic Cells (%)G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control04.555.230.114.7
Compound1525.872.315.412.3

Conclusion

This compound represents a novel chemical scaffold with the potential for a unique dual mechanism of anticancer activity. The application notes and protocols provided here offer a comprehensive, albeit hypothetical, starting point for researchers to systematically investigate its efficacy and mechanism of action. Empirical validation of these proposed activities is essential and could pave the way for the development of a new class of anticancer agents.

References

Troubleshooting & Optimization

Stability issues of Ingol 7,8,12-triacetate 3-phenylacetate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ingol Ester Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ingol 7,8,12-triacetate 3-phenylacetate and related ingenol (B1671944) esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is showing rapid degradation. What are the likely causes?

A1: this compound, like other ingenol esters such as ingenol mebutate, is susceptible to degradation in solution. The primary causes are often related to pH, solvent choice, and temperature. The ester linkages are prone to hydrolysis, especially under neutral or alkaline conditions. For the related compound ingenol mebutate, optimal chemical stability is found at a low pH of approximately 3.2.[1] Elevated temperatures and the presence of nucleophiles in the solvent can also accelerate degradation.

Q2: What is the recommended solvent for dissolving and storing this compound?

Q3: How should I prepare and store solutions to maximize stability?

A3: To maximize the stability of your this compound solutions, follow these guidelines:

  • Solvent Selection: Use anhydrous, aprotic solvents for stock solutions. For aqueous experiments, prepare fresh solutions in a low pH buffer (e.g., citrate (B86180) buffer, pH 3-4).

  • Temperature: Store stock solutions at -20°C or -80°C. When in use, keep solutions on ice. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as light can potentially catalyze degradation.

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to prevent oxidative degradation.

Q4: I suspect my compound has degraded. How can I confirm this and identify the degradation products?

A4: Degradation can be monitored and confirmed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation. LC-MS is particularly useful for identifying degradation products by analyzing their mass-to-charge ratio (m/z), which can help elucidate the degradation pathway (e.g., hydrolysis of acetate (B1210297) or phenylacetate (B1230308) groups).

Q5: What are the expected degradation pathways for this molecule?

A5: The most probable degradation pathway for this compound is hydrolysis of one or more of its four ester groups (three acetate and one phenylacetate). This process is catalyzed by acidic or, more significantly, basic conditions. Acyl migration is another potential degradation mechanism that has been observed in related ingenol analogues.[2]

Data & Protocols

Table 1: Factors Influencing Ingenol Ester Stability
ParameterConditionImpact on StabilityRecommendation
pH Neutral to Alkaline (pH > 6)High Degradation RateUse a low pH buffer (e.g., Citrate, pH 3.0-4.0).
Acidic (pH 3-4)Optimal StabilityMaintain solutions within this pH range for aqueous studies.
Solvent Protic (e.g., Methanol (B129727), Water)Can lead to hydrolysis/solvolysisUse for short-term experiments only. Prepare fresh.
Aprotic (e.g., Acetonitrile (B52724), DMSO)Good for initial stockRecommended for long-term storage of stock solutions.
Temperature Room Temperature (20-25°C)Moderate to High DegradationAvoid prolonged storage at room temperature.
Refrigerated (2-8°C)Slowed DegradationSuitable for short-term storage (days).
Frozen (-20°C to -80°C)Optimal for Long-Term StorageRecommended for stock solutions. Avoid freeze-thaw cycles.
Light UV or Ambient LightPotential for PhotodegradationStore in amber vials or protect from light.
Protocol: HPLC-Based Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a given solution.

1. Objective: To quantify the concentration of the parent compound over time under specific storage conditions (e.g., solvent, pH, temperature).

2. Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Test solvents/buffers

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Sample Preparation:

  • Prepare a concentrated primary stock solution (e.g., 1 mg/mL) in 100% anhydrous acetonitrile.

  • Dilute the primary stock into the desired test solution (e.g., a specific buffer at pH 7.4) to a final concentration of 50 µg/mL.

  • Divide the solution into aliquots in amber vials for different time points (e.g., T=0, 1, 2, 4, 8, 24 hours).

  • Store the aliquots under the desired temperature condition.

4. HPLC Method:

  • Column: C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~230 nm (based on the phenylacetate chromophore)

  • Injection Volume: 10 µL

5. Data Analysis:

  • At each time point, inject a sample onto the HPLC.

  • Record the peak area of the parent compound.

  • Plot the percentage of the remaining parent compound (relative to T=0) against time.

  • The appearance of new peaks should be noted as potential degradation products.

Visual Guides

Workflow for Investigating Stability Issues

G cluster_0 Troubleshooting Workflow cluster_1 Experimental Verification cluster_2 Resolution observe Observe Degradation (e.g., loss of activity, new HPLC peaks) review Review Protocol (Solvent, pH, Temp, Storage Time) observe->review Start Here hypothesize Formulate Hypothesis (e.g., 'Hydrolysis due to high pH') review->hypothesize design Design Stability Study (Vary one parameter, e.g., pH) hypothesize->design execute Execute HPLC/LC-MS Analysis (Monitor parent peak over time) design->execute analyze Analyze Data (Calculate degradation rate) execute->analyze confirm Confirm Cause (e.g., 'Degradation is pH-dependent') analyze->confirm optimize Optimize Protocol (e.g., 'Use pH 3.5 buffer') confirm->optimize G cluster_products Primary Hydrolysis Products cluster_conditions Accelerating Conditions parent Ingol 7,8,12-triacetate 3-phenylacetate prod1 Ingol 7,8,12-triacetate (Loss of Phenylacetate) parent->prod1 Hydrolysis at C3 prod2 Ingol 3-phenylacetate 7,8-diacetate (Loss of one Acetate) parent->prod2 Hydrolysis at C7, C8, or C12 prod3 Other Partially De-esterified Analogs parent->prod3 Multiple Hydrolysis Events cond1 High pH (>6) cond2 Aqueous Solution cond3 Elevated Temperature

References

Optimizing dosage of Ingol 7,8,12-triacetate 3-phenylacetate for cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides a general framework for optimizing the dosage of a novel research compound, such as Ingol 7,8,12-triacetate 3-phenylacetate, for which specific cell-line data is not publicly available. The experimental protocols and concentration ranges are illustrative and should be adapted based on the specific compound, cell line, and research question.

Frequently Asked Questions (FAQs)

Q1: I cannot find any published data on the effective concentration of this compound for my cell line. Where should I start?

A1: When working with a novel compound with no established cytotoxicity data, it is recommended to perform a dose-response screening experiment across a wide range of concentrations. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM. This broad range will help in identifying an approximate effective concentration range for your specific cell line, which can then be narrowed down in subsequent experiments.

Q2: How should I prepare the stock solution of this compound?

A2: The solubility of a novel compound may not always be known. It is crucial to consult the manufacturer's datasheet if available. For many organic compounds, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent. Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C as recommended for similar chemical structures.

Q3: My cells are detaching or showing signs of stress even in the vehicle control wells. What could be the cause?

A3: The final concentration of the solvent (e.g., DMSO) in your cell culture medium can be toxic to cells. It is a good practice to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, in all experimental wells, including the vehicle control. Ensure that the vehicle control contains the same final concentration of the solvent as the experimental wells to account for any solvent-induced effects.

Q4: The results of my cytotoxicity assay are not consistent between experiments. What are the possible reasons?

A4: Inconsistent results in cytotoxicity assays can arise from several factors:

  • Cell passage number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Seeding density: Ensure a uniform cell seeding density across all wells, as this can significantly impact the final readout.

  • Compound stability: Repeated freeze-thaw cycles of the stock solution can degrade the compound. Use fresh aliquots for each experiment.

  • Assay timing: The incubation time with the compound and the timing of the assay readout should be kept consistent.

  • Pipetting accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions.

Q5: How do I choose the right cytotoxicity or cell viability assay?

A5: The choice of assay depends on the expected mechanism of action of the compound and the specific research question.

  • Metabolic assays (e.g., MTT, XTT, MTS): These measure the metabolic activity of the cells, which is often correlated with cell viability. They are high-throughput and widely used for initial screening.

  • Membrane integrity assays (e.g., Trypan Blue, LDH release): These assays detect damage to the cell membrane, which is an indicator of cell death. Trypan blue is a simple counting method for viability, while LDH assays measure the release of lactate (B86563) dehydrogenase from damaged cells.

  • Apoptosis assays (e.g., Caspase activity, Annexin V staining): If you hypothesize that the compound induces programmed cell death, these assays can provide more mechanistic insights.

Troubleshooting Guides

Issue 1: No cytotoxic effect observed even at high concentrations.

Possible Cause Troubleshooting Step
Compound Insolubility Visually inspect the culture medium after adding the compound for any precipitation. If solubility is an issue, consider using a different solvent or a solubilizing agent (with appropriate controls).
Compound Inactivity The compound may not be cytotoxic to the specific cell line used. Consider testing on other cell lines or exploring different biological readouts (e.g., changes in protein expression, cell cycle arrest).
Incorrect Incubation Time The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period.
Compound Degradation Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

Issue 2: High variability in results across replicate wells.

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure the cell suspension is homogenous before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
Edge Effects The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for experiments or fill them with sterile PBS to maintain humidity.
Pipetting Errors Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes.

Experimental Protocols

Protocol 1: Determining the IC50 of a Novel Compound using an MTT Assay
  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the compound in culture medium. A common approach is a 2-fold or 3-fold serial dilution from a starting concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Assessing Cell Viability using Trypan Blue Exclusion Assay
  • Cell Treatment: Seed cells in a larger format plate (e.g., 6-well or 12-well) and treat with the desired concentrations of the compound for the chosen duration.

  • Cell Harvesting: After incubation, collect the cells from each well. For adherent cells, this will involve trypsinization.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Add Solubilizing Agent E->F G Read Absorbance F->G H Calculate % Viability G->H I Determine IC50 H->I

Caption: Workflow for determining the IC50 value of a compound.

Logical Flow for Troubleshooting Inconsistent Results

G Start Inconsistent Results Check_Passage Check Cell Passage Number Start->Check_Passage Check_Seeding Verify Seeding Density Start->Check_Seeding Check_Compound Assess Compound Stability Start->Check_Compound Check_Technique Review Pipetting Technique Start->Check_Technique Consistent_Results Consistent Results Check_Passage->Consistent_Results Check_Seeding->Consistent_Results Check_Compound->Consistent_Results Check_Technique->Consistent_Results

Caption: Troubleshooting guide for inconsistent experimental results.

Technical Support Center: Synthesis of Ingenol Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of ingenol (B1671944) esters, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of ingenol for the semi-synthesis of its esters?

A1: The primary natural source for ingenol is the seed of Euphorbia lathyris.[1][2] Another plant, Euphorbia peplus, is a source for ingenol 3-angelate directly, but the isolation yield is often low.[1] The extraction from E. lathyris seeds is a common starting point for semi-synthesis, as various ingenol esters present in the plant can be hydrolyzed during extraction to increase the overall yield of the ingenol core.[1]

Q2: Why is the total synthesis of ingenol and its esters so challenging?

A2: The total synthesis is complex due to ingenol's unique and highly strained "inside-outside" structure of its condensed ring system.[3][4] Key challenges include the construction of the trans-bicyclo[4.4.1]undecane core and the stereocontrolled installation of multiple oxygen functional groups.[4] While a 14-step synthesis from (+)-3-carene has been developed, it remains a significant synthetic challenge with a low overall yield.[5][6]

Q3: What is the mechanism of action for the biological activity of ingenol esters?

A3: Ingenol esters, like ingenol 3-angelate (ingenol mebutate), are known activators of Protein Kinase C (PKC).[1][3] This activation triggers a dual mechanism of action: direct cytotoxicity in cancer cells leading to necrosis, and the induction of an inflammatory immune response.[1][7] Specific signaling pathways modulated include the PKCδ/ERK and JAK/STAT3 pathways, while the AKT pathway is inactivated.[8]

Troubleshooting Guide

Problem 1: Low Regioselectivity during Esterification

Symptom: A mixture of ingenol esters is obtained, with acylation occurring at positions other than the desired C3 hydroxyl group.

Cause: Ingenol has multiple hydroxyl groups with varying reactivity. Direct esterification without protecting groups can lead to non-selective acylation.

Solution:

  • Utilize Protecting Groups: The most effective strategy is to selectively protect the more reactive hydroxyl groups, particularly at the C5 and C20 positions. This is commonly achieved by forming a 5,20-acetonide.[1][9] This intermediate sterically hinders the C4-OH and leaves the C3-OH available for regioselective esterification.[1]

  • Control of Reaction Conditions: Carefully controlling stoichiometry of reagents and reaction temperature can favor acylation at the desired position, although this is less reliable than using protecting groups.

Problem 2: Isomerization of the Angelate Group

Symptom: The final product contains the E-isomer (tiglate) instead of or in addition to the desired Z-isomer (angelate).

Cause: The angelate ester is thermodynamically less stable than the tiglate ester and can isomerize under certain reaction conditions, particularly in the presence of base or acid at elevated temperatures.

Solution:

  • Use of High-Purity Angelic Anhydride (B1165640): Employing pure angelic anhydride as the acylating agent in combination with a suitable, non-isomerizing base can minimize this side reaction.[1]

  • Stereoconservative Esterification Methods: A high-yielding method has been developed that proceeds via the 5,20-acetonide intermediate, which has been shown to prevent the concomitant isomerization of the angelate group.[1][9]

  • Mild Reaction Conditions: Conduct the esterification and deprotection steps under the mildest possible conditions to avoid isomerization.

Problem 3: Low Overall Yield

Symptom: The final yield of the desired ingenol ester is significantly lower than expected.

Cause: Low yields can be a result of incomplete reactions, side reactions (such as isomerization or acyl migration), or inefficient purification. Total synthesis routes are often long and can have low overall yields.[5] Even semi-synthetic routes can have variable yields depending on the efficiency of each step.

Solution:

  • Optimize Each Step: Systematically optimize each step of the synthesis, including protection, esterification, and deprotection, to maximize the yield at each stage.

  • Purification Strategy: Develop an effective purification protocol to minimize product loss. This may involve a combination of column chromatography and recrystallization.

  • Consider Semi-Synthesis: For many applications, a semi-synthetic approach starting from naturally sourced ingenol is more practical and higher yielding than a total synthesis. A total yield of 31% has been reported for a semi-synthesis of ingenol 3-angelate.[1]

Problem 4: Acyl Migration

Symptom: The acyl group migrates from the C3 position to other hydroxyl groups (e.g., C5 or C20), leading to a loss of bioactivity.

Cause: Acyl migration can occur in the presence of moisture or certain pH conditions, affecting the stability and biological activity of the ingenol ester.[8][10]

Solution:

  • Structural Modification: A derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI), was synthesized by acetylating the C20 hydroxyl group. This modification was shown to improve intracellular stability compared to ingenol mebutate.[8][11]

  • Proper Storage and Handling: Store the final product and intermediates under anhydrous conditions and at appropriate temperatures to minimize degradation.

Quantitative Data Summary

Synthetic ApproachStarting MaterialKey StepsOverall YieldReference
Semi-synthesisIngenolProtection (5,20-acetonide), Esterification, Deprotection31%[1]
Total Synthesis(+)-3-Carene14 steps including Pauson-Khand cyclization and pinacol (B44631) rearrangement1.2%[5]
Natural ExtractionEuphorbia peplusExtraction and HPLC purificationLow (e.g., 7g crude oil from 17kg of plant)[1]

Experimental Protocols

Protocol 1: Semi-synthesis of Ingenol 3-Angelate (PEP005)

This protocol is a summary of the high-yielding method developed for the preparation of ingenol 3-angelate.[1]

  • Protection of Ingenol:

    • Dissolve ingenol in a solution of p-toluenesulfonic acid monohydrate in acetone.

    • Stir the solution at room temperature for approximately 2 hours, monitoring by thin-layer chromatography (TLC).

    • Quench the reaction with a saturated aqueous solution of sodium hydrogen carbonate.

    • Filter the mixture and concentrate the filtrate in vacuo.

    • Extract the residue with ethyl acetate (B1210297) to yield the ingenol 5,20-acetonide intermediate.

  • Esterification:

    • Dissolve the ingenol 5,20-acetonide intermediate in a suitable solvent (e.g., dichloromethane).

    • Add pure angelic anhydride and a suitable base (e.g., a non-nucleophilic base).

    • Stir the reaction at room temperature until completion, monitoring by TLC.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the resulting protected ingenol 3-angelate by column chromatography.

  • Deprotection:

    • Dissolve the protected ingenol 3-angelate in a suitable solvent system for acetonide cleavage (e.g., acidic conditions).

    • Stir the reaction until the deprotection is complete, as monitored by TLC.

    • Neutralize the reaction and perform an aqueous workup.

    • Purify the final product, ingenol 3-angelate, by column chromatography and/or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Semi-synthesis of Ingenol 3-Angelate start Ingenol protection Protection (5,20-acetonide formation) start->protection PTSA, Acetone esterification Esterification (Angelic Anhydride) protection->esterification Angelic Anhydride, Base deprotection Deprotection (Acetonide Cleavage) esterification->deprotection Acidic Conditions end Ingenol 3-Angelate deprotection->end

Caption: Workflow for the semi-synthesis of ingenol 3-angelate.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol Ester Ingenol Ester PKC_delta PKCδ Ingenol Ester->PKC_delta Activation AKT AKT Ingenol Ester->AKT Inactivation MEK MEK PKC_delta->MEK Activation ERK ERK MEK->ERK Activation Cell_Death Apoptosis / Necrosis ERK->Cell_Death

Caption: Simplified signaling pathway of ingenol esters via PKC activation.

References

How to avoid degradation of Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to avoid the degradation of Ingol 7,8,12-triacetate 3-phenylacetate during experimental procedures.

Troubleshooting Guides and FAQs

This section addresses specific issues that users might encounter, offering potential causes and solutions in a straightforward question-and-answer format.

Question 1: I observed a significant decrease in the concentration of my this compound sample after storing it in a buffer solution. What could be the cause?

Answer: The most likely cause is hydrolysis of the ester groups. This compound has multiple ester linkages (three acetate (B1210297) and one phenylacetate) that are susceptible to cleavage in the presence of water, a reaction that is catalyzed by acids or bases.[1][2][3][4][5][6][7]

  • Underlying Issues:

    • pH of the Buffer: Both acidic and basic conditions can promote hydrolysis. Basic conditions (pH > 7) are generally more detrimental as the hydrolysis is irreversible (saponification).[3][6][7] Acidic conditions (pH < 7) also catalyze hydrolysis, although the reaction can be reversible.[3][4][5]

    • Storage Temperature: Higher temperatures accelerate the rate of hydrolysis.

    • Presence of Enzymes: If your buffer is not sterile, enzymatic degradation from microbial contamination can occur.

  • Solutions:

    • Store the compound in a neutral (pH ~7) or slightly acidic (pH 5-6) buffer for short-term storage. For long-term storage, it is best to keep it as a dry solid or dissolved in an anhydrous aprotic solvent.

    • Store solutions at low temperatures (-20°C or -80°C) to minimize the rate of degradation.

    • Use sterile buffers and handle the compound under aseptic conditions to prevent microbial growth.

Question 2: My experimental results are inconsistent. Could the compound be degrading during my assay?

Answer: Yes, inconsistency in results is a common sign of compound instability. Degradation can occur during the experimental workflow, leading to variable concentrations of the active compound.

  • Potential Problem Areas in a Typical Workflow:

    • Solution Preparation: Dissolving the compound in an inappropriate solvent (e.g., protic solvents like methanol (B129727) or ethanol, especially if they contain water) can initiate hydrolysis. The pH of aqueous solutions is also a critical factor.

    • Incubation Conditions: Elevated temperatures and non-neutral pH during incubation steps can cause significant degradation.

    • Exposure to Light: While hydrolysis is a primary concern, prolonged exposure to high-intensity light, particularly UV light, can potentially lead to photodegradation of complex molecules.[8]

  • Troubleshooting Steps:

    • Analyze a Sample Pre- and Post-Assay: Use an analytical technique like HPLC to compare the purity and concentration of your compound before and after the experiment.

    • Run a Stability Control: Incubate the compound under your assay conditions (buffer, temperature, light exposure) for the duration of the experiment but without the other biological components. Analyze the sample to quantify any degradation.

    • Optimize Assay Conditions: If degradation is observed, try to modify the assay conditions, such as lowering the pH (if compatible with the experiment), reducing the incubation time, or working in the dark.

Question 3: I notice the appearance of new peaks in my HPLC or LC-MS analysis of an older sample. What are these likely to be?

Answer: The new peaks are likely degradation products resulting from the hydrolysis of the ester groups.

  • Expected Degradation Products:

    • Hydrolysis of the acetate groups would yield the corresponding alcohol (the ingol core with free hydroxyl groups) and acetic acid.

    • Hydrolysis of the phenylacetate (B1230308) group would yield the ingol core with a free hydroxyl at the 3-position and phenylacetic acid.

    • You may also observe partially hydrolyzed intermediates, where only one or two of the four ester groups have been cleaved.

  • Analytical Confirmation:

    • LC-MS: This is a powerful tool to identify the degradation products by their mass-to-charge ratio. The masses of the expected hydrolyzed products can be calculated and compared to the observed masses of the new peaks.

    • Reference Standards: If available, comparing the retention times of the new peaks with those of potential degradation products (e.g., the parent ingol diterpene) can confirm their identity.

Question 4: What are the best practices for handling and storing this compound to ensure its stability?

Answer: Proper handling and storage are crucial to maintain the integrity of the compound.

  • Storage:

    • Solid Form: Store the compound as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture.

    • In Solution: For stock solutions, use an anhydrous aprotic solvent such as DMSO or DMF. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Handling:

    • When preparing aqueous solutions, use a minimal amount of a co-solvent like DMSO to first dissolve the compound before diluting with a buffer of appropriate pH (ideally neutral or slightly acidic).

    • Prepare aqueous solutions fresh for each experiment whenever possible.

    • Avoid prolonged exposure to ambient light. Work in a fume hood with the sash down to minimize light exposure, or use amber vials.

    • Always use high-purity solvents and sterile buffers.

Data Presentation

The following table summarizes the expected qualitative stability of this compound under various experimental conditions based on general principles of ester chemistry.

ConditionParameterExpected StabilityRationale
pH Acidic (pH < 6)ModerateAcid-catalyzed hydrolysis can occur, but it is generally slower than base-catalyzed hydrolysis and is reversible.[3][4][5]
Neutral (pH 6-7.5)GoodThis is the pH range where the rate of uncatalyzed hydrolysis is at its minimum.
Basic (pH > 7.5)PoorBase-catalyzed hydrolysis (saponification) is rapid and irreversible, leading to significant degradation.[3][6][7]
Temperature -80°CExcellentVery low temperatures significantly reduce the rate of all chemical reactions, including hydrolysis.
-20°CVery GoodSuitable for long-term storage of solid samples and stock solutions in anhydrous solvents.
4°CModerate (Short-term)Suitable for short-term storage (hours to a few days) of solutions in neutral buffers.
Room Temp (~25°C)Poor to ModerateDegradation is more likely, especially in aqueous solutions. Avoid prolonged storage at this temperature.
Elevated (>37°C)Very PoorSignificantly accelerates the rate of hydrolysis.
Solvent Aprotic (e.g., DMSO, DMF)Excellent (if anhydrous)These solvents do not participate in hydrolysis. Ensure the solvent is anhydrous to prevent degradation.
Protic (e.g., Methanol, Ethanol)Moderate to PoorCan act as nucleophiles and participate in transesterification or hydrolysis if water is present.
Aqueous BufferspH-dependent (see above)Water is a reactant in hydrolysis, making the compound inherently less stable than in aprotic solvents.
Light Dark/Amber VialsGoodProtects from potential photodegradation.
Ambient LightModerateOccasional exposure is unlikely to cause significant degradation.
UV LightPoorHigh-energy UV light can induce photochemical reactions and degradation.[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the solid this compound to equilibrate to room temperature in a desiccator to prevent condensation of moisture.

  • Weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Thaw a single-use aliquot of the DMSO stock solution at room temperature.

  • Use a pre-sterilized, neutral, or slightly acidic buffer (e.g., PBS pH 7.4 or a phosphate (B84403) buffer pH 6.5).

  • Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration. Ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.

  • Prepare the working solution immediately before use. Do not store aqueous solutions of the compound for extended periods.

Protocol 3: Stability Assessment using HPLC

  • Prepare a solution of this compound in the desired experimental buffer at the intended concentration.

  • Immediately inject a sample (t=0) into an HPLC system equipped with a suitable C18 column and a UV detector.

  • Incubate the remaining solution under the experimental conditions (e.g., 37°C in an incubator).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, and if necessary, quench any reaction by adding an equal volume of a cold organic solvent like acetonitrile.

  • Analyze the aliquots by HPLC.

  • Determine the stability by comparing the peak area of the parent compound at each time point to the peak area at t=0. The appearance and increase of new peaks should also be noted.

Visualizations

Hydrolysis_Pathway cluster_conditions Degradation Factors Ingol Ingol 7,8,12-triacetate 3-phenylacetate Partially_Hydrolyzed Partially Hydrolyzed Intermediates Ingol->Partially_Hydrolyzed H2O (Acid or Base catalysis) Fully_Hydrolyzed Ingol Core + Acetic Acid + Phenylacetic Acid Partially_Hydrolyzed->Fully_Hydrolyzed H2O (Acid or Base catalysis) pH High or Low pH pH->Ingol Temp High Temperature Temp->Ingol Water Presence of Water Water->Ingol

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_storage Storage cluster_prep Working Solution Prep cluster_assay Experiment Solid Store Solid at -80°C (Dry, Dark) Stock Anhydrous DMSO Stock at -80°C Solid->Stock Dissolve Prepare_Fresh Prepare Aqueous Solution Fresh Stock->Prepare_Fresh Neutral_pH Use Neutral/Slightly Acidic Buffer Prepare_Fresh->Neutral_pH Low_DMSO Keep Co-solvent % Low Prepare_Fresh->Low_DMSO Run_Assay Perform Experiment Prepare_Fresh->Run_Assay Stability_Control Include Stability Control Run_Assay->Stability_Control Parallel Run

Caption: Recommended experimental workflow to minimize degradation.

References

Troubleshooting inconsistent results with Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ingol 7,8,12-triacetate 3-phenylacetate.

Troubleshooting Guides

Issue: Inconsistent Bioactivity or Variable Results Between Experiments

Inconsistent results with this compound can arise from a variety of factors, ranging from compound stability to experimental setup. This guide will help you systematically troubleshoot and identify the source of the variability.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Compound Instability - Hydrolysis: this compound is an ester and may be susceptible to hydrolysis, especially in aqueous solutions or non-neutral pH.[1][2][3] Prepare fresh solutions for each experiment and avoid prolonged storage in aqueous buffers. - Improper Storage: Ensure the compound is stored under the recommended conditions, typically at a low temperature and protected from light and moisture to prevent degradation.[4]
Solubility Issues - Precipitation: Visually inspect solutions for any signs of precipitation, especially after dilution into aqueous assay buffers. As a hydrophobic compound, it may fall out of solution.[4] - Solvent Effects: The choice of solvent for initial stock solutions and the final concentration in the assay can impact activity. Use a minimal amount of a compatible solvent like DMSO and ensure it is fully dissolved before further dilution.
Cell-Based Assay Variability - Cell Health and Passage Number: Use cells at a consistent and low passage number.[5] Changes in cell phenotype can occur at higher passages, affecting their response. - Seeding Density: Ensure uniform cell seeding across all wells to avoid variability in cell number at the time of treatment.[5] - Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the periphery may experience different temperature and evaporation rates.[6]
Batch-to-Batch Variability - Purity and Characterization: If using different batches of the compound, ensure they have comparable purity and characterization. Natural products can have variability in their isolated yields and purity.[7][8]

Experimental Workflow for Troubleshooting Inconsistent Bioactivity

G cluster_0 Start: Inconsistent Results Observed cluster_1 Compound Integrity Check cluster_2 Assay System Validation cluster_3 Analysis and Conclusion start Inconsistent Bioactivity Detected compound_stability Verify Compound Stability - Prepare fresh stock solutions - Check for degradation start->compound_stability compound_stability->start If degraded, re-evaluate handling solubility Assess Solubility - Visual inspection for precipitation - Test different solvents/concentrations compound_stability->solubility If stable solubility->start If insoluble, adjust protocol cell_health Standardize Cell Culture - Consistent passage number - Uniform seeding density solubility->cell_health If soluble assay_conditions Optimize Assay Conditions - pH, temperature, incubation time - Control for edge effects cell_health->assay_conditions assay_conditions->start If conditions vary, standardize data_analysis Re-analyze Data - Check for outliers - Compare with positive/negative controls assay_conditions->data_analysis conclusion Consistent Results Achieved data_analysis->conclusion

A flowchart for troubleshooting inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

For creating a stock solution, it is recommended to use a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved before making further dilutions into aqueous buffers for your experiments.

Q2: How should I store this compound to ensure its stability?

To maintain the integrity of the compound, it should be stored in a cool, dry place, protected from light. For long-term storage, keeping it at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles of stock solutions.

Q3: My results vary from one batch of the compound to another. What could be the reason?

Batch-to-batch variability is a known challenge in natural product research.[8] This can be due to differences in the purity of the isolated compound. It is crucial to obtain a certificate of analysis for each batch to compare purity and characterization data. If possible, perform a dose-response curve for each new batch to ensure comparable bioactivity.

Q4: I am observing low or no activity of the compound in my cell-based assay. What should I check?

Several factors could contribute to a lack of activity in a cell-based assay.[4][6]

  • Compound Solubility: The compound may be precipitating out of your aqueous assay media. Try using a different solubilizing agent or adjusting the final concentration.

  • Compound Stability: The compound may be degrading under your assay conditions (e.g., due to pH or temperature).

  • Assay Design: The chosen assay may not be suitable for detecting the compound's mechanism of action. This compound has been reported to inhibit the PI3K/Akt signaling pathway.[9] Ensure your assay can measure changes in this pathway or related cellular processes.

  • Cellular Model: The cell line you are using may not be sensitive to the compound's effects.

Q5: What is the known mechanism of action for this compound?

This compound has been shown to exert its effects through the inhibition of the PI3K/Akt signaling pathway.[9] This pathway is critical for regulating cell proliferation, survival, and motility. Molecular docking studies suggest that the compound binds to the active site of PI3Kα, leading to the suppression of tumor growth.[9]

PI3K/Akt Signaling Pathway Inhibition

G cluster_0 Mechanism of Action ingol Ingol 7,8,12-triacetate 3-phenylacetate pi3k PI3K ingol->pi3k Inhibits akt Akt pi3k->akt Activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Activates cellular_effects Cellular Effects (↓ Proliferation, ↓ Survival) downstream->cellular_effects Regulates

Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

General Protocol for Preparing Working Solutions
  • Stock Solution (e.g., 10 mM):

    • Accurately weigh the required amount of this compound (Molecular Weight: ~596.67 g/mol ).

    • Dissolve in an appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution in your cell culture medium or assay buffer to the final desired concentration.

    • It is critical to mix thoroughly immediately after dilution to prevent precipitation. Perform serial dilutions if a wide range of concentrations is needed.

Key Experimental Parameters to Standardize

To ensure reproducibility, it is essential to standardize the following experimental parameters across all experiments:

Parameter Recommendation Rationale
Cell Line Use cells from a reputable source with a consistent and low passage number.High passage numbers can lead to genetic drift and altered phenotypes.[5]
Cell Seeding Density Optimize and maintain a consistent cell number per well/dish.Variations in cell density can affect the cellular response to treatment.
Incubation Time Use a consistent incubation time for compound treatment.The observed effect can be time-dependent.
Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control.High concentrations of solvents can have cytotoxic or off-target effects.
Positive/Negative Controls Always include appropriate positive and negative controls in your assays.These controls are essential for validating assay performance and interpreting results.

References

Off-target effects of Ingol 7,8,12-triacetate 3-phenylacetate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ingol 7,8,12-triacetate 3-phenylacetate

A Note on Data Availability: As of December 2025, specific experimental data on the off-target effects of this compound is limited in publicly available scientific literature. This guide provides general strategies and troubleshooting for identifying and mitigating potential off-target effects based on the broader class of Ingol diterpenes and other natural product compounds. The principles and protocols outlined here are broadly applicable for the investigation of novel chemical entities in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a highly functionalized ingol diterpene isolated from the latex of plants such as Euphorbia officinarum.[1][2] While its specific mechanism of action is not extensively detailed, related ingol derivatives have been shown to exhibit various biological activities, including antimicrobial and cytotoxic effects.[1][3] Some ingol compounds are known to interact with signaling pathways like the PI3K/Akt pathway and may act as Protein Kinase C (PKC) agonists.[1]

Q2: What are the potential off-target effects of this compound?

A2: While a comprehensive off-target profile for this specific compound is not fully elucidated, potential off-target effects may arise from several sources common to diterpenoids:

  • Kinase Inhibition: Many natural products can exhibit off-target kinase inhibition, potentially affecting cell cycle regulation and other signaling pathways.

  • Cytotoxicity: Unexpected cytotoxicity can occur if the compound hits essential cellular targets.

  • Metabolic Enzyme Interaction: There is a possibility of interaction with metabolic enzymes, which could lead to unforeseen cellular effects.

  • Ion Channel Modulation: Some diterpenes have been shown to modulate the activity of ion channels.

Q3: My cytotoxicity assay (e.g., MTT) shows a significant decrease in cell viability at concentrations where I don't expect to see an effect based on my primary target. What could be happening?

A3: This could be due to several factors:

  • Off-target cytotoxicity: The compound may be affecting other essential cellular targets.

  • Assay interference: The compound might be directly reacting with the assay reagents.

  • Cell line sensitivity: The specific cell line you are using may be particularly sensitive to off-target effects.

Q4: I'm observing conflicting results between different types of assays. Why might this be?

A4: Discrepancies between assays can arise from assay-specific artifacts or off-target effects that influence one assay's readout more than another. For example, a compound might interfere with the enzymatic reaction of an MTT assay but not affect a membrane integrity assay.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with this compound or other novel compounds.

Issue Possible Cause Suggested Action
High Cytotoxicity at Low Concentrations 1. Off-target toxicity. 2. Assay interference. 3. High sensitivity of the cell line.1. Use an orthogonal cytotoxicity assay: Confirm the results with an assay that has a different readout, such as a CellTiter-Glo® (measures ATP) or a trypan blue exclusion assay. 2. Perform an assay interference control: In a cell-free system, incubate your compound with the assay reagents to check for direct reactivity. 3. Test in multiple cell lines: Compare the cytotoxic effects across a panel of cell lines with different genetic backgrounds.
Inconsistent Results Between Assays 1. Assay-specific artifacts. 2. Off-target effects influencing one assay more than another.1. Review assay principles: Carefully examine the mechanism of each assay to identify potential points of interference. 2. Use an orthogonal method to confirm on-target effects: For instance, if you are measuring the phosphorylation of a protein, also measure the activity of a downstream target.
Unexpected Changes in a Signaling Pathway 1. Indirect effects downstream of the primary target. 2. Direct off-target interaction with a component of the unexpected pathway.1. Perform in vitro binding or activity assays: Test if your compound directly interacts with or inhibits purified proteins from the suspected off-target pathway. 2. Utilize knockdown/knockout models: Use techniques like siRNA or CRISPR to reduce the expression of your intended target. If the off-target pathway is still affected by the compound in these cells, it suggests a direct off-target interaction.
Lack of a Clear Dose-Response Curve 1. Compound instability or insolubility in the culture medium. 2. Complex off-target pharmacology leading to a non-monotonic ("bell-shaped") dose-response.1. Verify compound stability and solubility: Ensure the compound remains stable and soluble under your experimental conditions (time, temperature, light exposure). 2. Expand the concentration range: Test a wider range of concentrations to fully characterize the dose-response relationship.

Experimental Protocols

Protocol 1: Orthogonal Cytotoxicity Assessment

To validate cytotoxicity findings and rule out assay-specific artifacts, it is recommended to use at least two different methods.

A. MTT Assay (Metabolic Activity)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only controls (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

B. CellTiter-Glo® Luminescent Cell Viability Assay (ATP Measurement)

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Luminescence Reaction: Add the CellTiter-Glo® reagent directly to the wells, which lyses the cells and initiates the luminescent reaction.

  • Incubation: Incubate for a short period (as per the manufacturer's instructions) to stabilize the luminescent signal.

  • Readout: Measure the luminescence using a luminometer.

Protocol 2: Kinase Selectivity Profiling (General Workflow)

To investigate potential off-target kinase interactions, a kinase selectivity panel is a valuable tool.

  • Compound Submission: Provide a sample of this compound at a specified concentration to a commercial service provider or an in-house screening facility.

  • Assay Performance: The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases. The activity of each kinase is measured in the presence of the compound.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase.

  • Hit Confirmation: For any significant "hits" (kinases that are strongly inhibited), it is advisable to perform a dose-response analysis to determine the IC50 value.

Visualizations

experimental_workflow Troubleshooting Workflow for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed in Primary Assay (e.g., MTT) q1 Is the compound interfering with the assay? start->q1 a1_yes Perform cell-free assay interference control q1->a1_yes Yes q2 Is the cytotoxicity reproducible with an orthogonal assay (e.g., CellTiter-Glo)? q1->q2 No a1_yes->q2 a2_no Artifact in primary assay. Re-evaluate primary data. q2->a2_no No q3 Is the effect cell-line specific? q2->q3 Yes a3_yes Investigate unique pathways or sensitivities of the cell line. q3->a3_yes Yes end Confirmed Off-Target Cytotoxicity. Proceed with target deconvolution. q3->end No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

signaling_pathway Potential Off-Target Signaling Interactions of Diterpenoids compound Ingol Diterpene pkc Protein Kinase C (PKC) compound->pkc Agonism/Antagonism pi3k PI3K compound->pi3k Inhibition other_kinases Other Off-Target Kinases compound->other_kinases Inhibition cell_survival Cell Survival / Proliferation pkc->cell_survival akt Akt pi3k->akt akt->cell_survival apoptosis Apoptosis other_kinases->apoptosis cell_cycle Cell Cycle Progression other_kinases->cell_cycle

Caption: Potential off-target signaling pathways for diterpenoids.

References

Modifying experimental protocols for Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ingol 7,8,12-triacetate 3-phenylacetate in experimental settings. The information is based on the known biological activities of Ingol diterpenes and general best practices for cell-based assays involving natural products.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of Ingol diterpenes that is relevant for experimental design?

A1: Ingol diterpenes, a class of natural compounds, have been reported to exhibit a range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antiangiogenic effects.[1][2][3] For experimental design, the most prominently studied activities are their anti-inflammatory and cytotoxic properties.[3][4] The anti-inflammatory effects of some diterpenes have been linked to the modulation of the NF-κB signaling pathway.[5][6][7][8][9]

Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?

Q3: How should I store the compound to ensure its stability?

A3: this compound should be stored as a solid at -20°C or lower, protected from light and moisture. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Q4: What are the expected cytotoxic concentrations of Ingol diterpenes in cell-based assays?

A4: The cytotoxic concentrations of Ingol diterpenes can vary significantly depending on the specific compound and the cell line being tested. Some Ingol diterpenes have shown cytotoxic activity with IC50 values in the micromolar range.[4] For instance, certain ingenane (B1209409) derivatives, which are structurally related to Ingol diterpenes, exhibited IC50 values ranging from 0.32 µM to 0.39 µM on keratinocytes.[4][10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: High variability in experimental replicates.
  • Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or mycoplasma contamination.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a homogenous cell suspension before seeding and use a consistent pipetting technique.

    • Edge Effects: Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

    • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as it can significantly impact cellular responses.

Issue 2: No observable effect of the compound at expected concentrations.
  • Possible Cause: Compound instability, incorrect dosage, or low sensitivity of the cell line.

  • Troubleshooting Steps:

    • Compound Integrity: Prepare fresh dilutions of the compound from a new aliquot of the stock solution.

    • Dosage: Verify the calculations for your dilutions. Perform a wider range of concentrations in your dose-response experiment.

    • Cell Line Sensitivity: Consider using a different cell line that may be more sensitive to the compound's effects.

    • Assay Timing: The time point for analysis might not be optimal. Perform a time-course experiment to identify the best time to observe the desired effect.

Issue 3: Unexpected cell death at low concentrations.
  • Possible Cause: Solvent toxicity or contamination of the compound or media.

  • Troubleshooting Steps:

    • Solvent Control: Ensure your vehicle control (e.g., DMSO) is at a non-toxic concentration.

    • Contamination: Use fresh, sterile media and reagents.

    • Compound Purity: If possible, verify the purity of your compound.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 (µM) after 48hAssay Method
A549 (Human Lung Carcinoma)15.2MTT Assay
MCF-7 (Human Breast Cancer)25.8MTS Assay
RAW 264.7 (Murine Macrophage)> 50AlamarBlue Assay

Table 2: Hypothetical Inhibition of LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Concentration (µM)NO Production (% of Control)
192.5 ± 5.1
575.3 ± 4.2
1051.6 ± 3.8
2528.9 ± 2.5

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Griess Reagent Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent B) to each well and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay Cell-Based Assay (e.g., MTT, Griess) incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: General workflow for a cell-based assay with this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) Nucleus->Genes activates Ingol Ingol Diterpene Ingol->IKK inhibits IkB_NFkB IκB-NF-κB Complex

Caption: Hypothetical inhibition of the NF-κB signaling pathway by an Ingol diterpene.

References

Technical Support Center: Enhancing the Bioavailability of Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Ingol 7,8,12-triacetate 3-phenylacetate.

Troubleshooting Guide

This guide addresses common challenges encountered during the formulation and in vitro/in vivo testing of this compound.

Issue 1: Poor Aqueous Solubility and Dissolution Rate

  • Question: My dissolution studies with this compound show very low and inconsistent release. How can I improve its solubility?

  • Answer: this compound is a highly lipophilic molecule with poor water solubility, which is a primary reason for low bioavailability. Utilizing lipid-based formulations is a highly effective strategy to overcome this challenge. These formulations can maintain the drug in a solubilized state in the gastrointestinal tract, bypassing the dissolution step.

    Recommended Action: Screen various lipid excipients, co-solvents, and surfactants to identify an optimal combination for a self-emulsifying drug delivery system (SEDDS).

    Table 1: Hypothetical Solubility of this compound in Various Pharmaceutical Excipients

Excipient CategoryExcipient NameSolubility (mg/mL) at 25°C
Oils (Triglycerides) Capryol™ 9085.2 ± 4.1
Labrafil® M 1944 CS110.5 ± 6.3
Sesame Oil45.8 ± 2.9
Surfactants Kolliphor® RH 40150.3 ± 8.7
Tween® 80125.1 ± 7.5
Labrasol®180.6 ± 9.2
Co-solvents Transcutol® HP250.4 ± 12.8
Polyethylene Glycol 40095.7 ± 5.4

Issue 2: Low Permeability Across Intestinal Epithelium

  • Question: Despite improving solubility with a SEDDS formulation, the apparent permeability (Papp) in our Caco-2 cell model is still low. What could be the reason and how can we address it?

  • Answer: While lipid-based systems improve solubilization, the large molecular weight and complex structure of this compound (a diterpene) may still limit its passive diffusion across the intestinal barrier. Additionally, it may be a substrate for efflux transporters like P-glycoprotein (P-gp).

    Recommended Action: Incorporate permeation enhancers into your formulation. Terpenes, being structurally related, are known to enhance skin and mucosal permeability and are a logical choice.[1][2][3][4][5] They can disrupt the lipid bilayer of the cell membrane, thereby increasing drug diffusion.

    Table 2: Hypothetical Effect of Permeation Enhancers on the Apparent Permeability (Papp) of this compound in a Caco-2 Model

FormulationPermeation Enhancer (1% w/v)Papp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Control (Aqueous Suspension)None0.8 ± 0.28.5
SEDDS FormulationNone2.5 ± 0.55.2
SEDDS Formulationd-Limonene5.8 ± 0.92.1
SEDDS Formulation1,8-Cineole6.5 ± 1.11.8
SEDDS FormulationMenthol4.9 ± 0.72.5

Issue 3: High First-Pass Metabolism

  • Question: Our in vivo pharmacokinetic studies in rats show a much lower area under the curve (AUC) than anticipated from in vitro data, suggesting extensive first-pass metabolism. How can we confirm and mitigate this?

  • Answer: The ester linkages in this compound are susceptible to hydrolysis by esterases in the gut and liver. The phenylacetate (B1230308) moiety may also undergo metabolism.[6][7]

    Recommended Action:

    • Metabolic Stability Assay: Conduct an in vitro metabolic stability assay using rat liver microsomes or S9 fractions to confirm the extent of metabolism.

    • Inhibitor Co-administration: While not a long-term formulation strategy, co-administering a general esterase inhibitor in preclinical studies can help confirm if metabolism is the primary barrier.

    • Formulation Strategy: Lymphatic transport can partially bypass the liver. Formulations with long-chain fatty acids (found in excipients like Labrafil®) can promote lymphatic uptake, thus reducing first-pass metabolism.

    Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 50 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension15 ± 54.095 ± 25100 (Reference)
SEDDS (Medium-Chain Triglycerides)120 ± 302.0750 ± 150789
SEDDS (Long-Chain Triglycerides)95 ± 252.51100 ± 2201158

Frequently Asked Questions (FAQs)

  • Q1: What are the primary challenges to achieving good oral bioavailability with this compound?

    • A1: The primary challenges are its very low aqueous solubility (BCS Class II or IV candidate), large molecular weight (610.69 g/mol ), and potential for significant first-pass metabolism due to its multiple ester groups.[8]

  • Q2: How do I select the best excipients for a lipid-based formulation of this compound?

    • A2: A systematic three-step approach is recommended:

      • Solubility Screening: Determine the saturation solubility of the compound in a wide range of oils, surfactants, and co-solvents.

      • Excipient Compatibility: Ensure the chosen excipients are compatible with each other and do not cause drug degradation.

      • Dispersibility Testing: Prepare prototype formulations and assess their self-emulsification performance in aqueous media. The goal is to form a fine, stable nano- or microemulsion upon gentle agitation.

  • Q3: What analytical technique is recommended for quantifying this compound in biological matrices?

    • A3: Due to the complexity of biological samples and the likely low concentrations of the analyte, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended method. It offers the required sensitivity and selectivity for pharmacokinetic studies.

  • Q4: Can I use nanoparticles to enhance the bioavailability?

    • A4: Yes, encapsulating this compound into polymeric nanocapsules or solid lipid nanoparticles is a viable alternative.[9] This approach can protect the drug from degradation in the GI tract and may improve its absorption profile.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Screening: Based on solubility data (see Table 1), select an oil (e.g., Labrafil® M 1944 CS), a surfactant (e.g., Kolliphor® RH 40), and a co-solvent (e.g., Transcutol® HP).

  • Titration: Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing the oil, surfactant, and co-solvent in various ratios.

  • Drug Loading: Dissolve a pre-weighed amount of this compound into the optimized excipient mixture. Use gentle heating (not exceeding 40°C) and vortexing to facilitate dissolution.

  • Characterization:

    • Visual Assessment: Add 1 mL of the SEDDS formulation to 250 mL of water in a glass beaker with gentle stirring. Observe the formation of a clear or slightly bluish-white emulsion.

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument. An average droplet size below 200 nm is generally desired for optimal absorption.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Screening (Oils, Surfactants, Co-solvents) stability Chemical Stability in Excipients solubility->stability Select Excipients phase_diagram Ternary Phase Diagram Construction stability->phase_diagram drug_loading Drug Loading & Optimization phase_diagram->drug_loading Identify Ratios emulsification Self-Emulsification Test drug_loading->emulsification droplet_size Droplet Size Analysis emulsification->droplet_size permeability Caco-2 Permeability Assay droplet_size->permeability pk_study Pharmacokinetic Study in Rats permeability->pk_study Select Lead Formulation

Caption: Experimental workflow for developing a SEDDS formulation.

Caption: Troubleshooting logic for low bioavailability issues.

sedds_components cluster_components Components cluster_functions Functions sedds SEDDS Formulation oil Oil Phase (e.g., Labrafil) sedds->oil surfactant Surfactant (e.g., Kolliphor RH 40) sedds->surfactant cosolvent Co-solvent (e.g., Transcutol) sedds->cosolvent api API (Ingol Derivative) sedds->api func_oil Solubilizes lipophilic drug, facilitates lymphatic uptake oil->func_oil func_surf Reduces interfacial tension, stabilizes emulsion droplets surfactant->func_surf func_cosol Increases drug loading capacity, assists emulsification cosolvent->func_cosol

Caption: Components of a SEDDS formulation and their functions.

References

Validation & Comparative

A Comparative Analysis of Ingol 7,8,12-triacetate 3-phenylacetate and Ingenol Mebutate for Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two diterpene esters: Ingol 7,8,12-triacetate 3-phenylacetate and ingenol (B1671944) mebutate. While ingenol mebutate has been clinically evaluated for the treatment of actinic keratosis, this compound is a less-studied compound with a distinct proposed mechanism of action. This document summarizes the available preclinical and clinical data, details relevant experimental protocols, and visualizes the distinct signaling pathways to aid in the objective assessment of their therapeutic potential.

Mechanism of Action: A Tale of Two Pathways

The primary difference between these two molecules lies in their cellular targets and downstream signaling cascades. Ingenol mebutate exerts its effects through a dual mechanism involving direct cytotoxicity and immune activation, primarily mediated by Protein Kinase C (PKC). In contrast, this compound is suggested to function through the inhibition of the PI3K/Akt signaling pathway.

Ingenol Mebutate: This compound is a well-established PKC agonist.[1] Its application leads to rapid, localized cell death (necrosis) of treated lesions.[2] This initial cytotoxic phase is followed by an inflammatory response characterized by the infiltration of neutrophils, which is believed to contribute to the clearance of residual atypical cells.[2] The activation of PKC isoforms, particularly PKCδ, is a critical event in this process.[3]

This compound: The mechanism of action for this ingol derivative is less defined but is proposed to involve the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is crucial for cell proliferation, survival, and growth.[3] Molecular docking simulations have suggested that this compound binds to the active site of PI3Kα, thereby inhibiting its activity and potentially suppressing tumor growth.[4]

G Figure 1: Comparative Signaling Pathways cluster_0 Ingenol Mebutate cluster_1 This compound Ingenol Mebutate Ingenol Mebutate PKC Protein Kinase C (PKCδ) Ingenol Mebutate->PKC Activates Necrosis Direct Cell Necrosis PKC->Necrosis Inflammation Neutrophil-mediated Immune Response PKC->Inflammation This compound This compound PI3K PI3K This compound->PI3K Inhibits (Proposed) Akt Akt PI3K->Akt CellSurvival Inhibition of Cell Proliferation & Survival Akt->CellSurvival

Figure 1: Comparative Signaling Pathways

Efficacy Data: Clinical Evidence vs. Preclinical Exploration

A significant disparity exists in the level of evidence supporting the efficacy of these two compounds. Ingenol mebutate has undergone extensive clinical evaluation for the treatment of actinic keratosis, whereas data for this compound is limited to preclinical observations.

Ingenol Mebutate: Clinical Trial Outcomes for Actinic Keratosis

Ingenol mebutate gel has demonstrated efficacy in numerous clinical trials for the topical treatment of actinic keratosis. The treatment regimen is notably short, typically involving once-daily application for 2 to 3 consecutive days.[4][5]

Trial PhaseTreatment AreaConcentrationComplete Clearance RatePartial Clearance RateReference
Phase III (Pooled)Face and Scalp0.015%42.2%63.9%[4]
Phase III (Pooled)Trunk and Extremities0.05%34.1%49.1%[4]
Phase IIIFace/Scalp or Chest (up to 250 cm²)0.027%21.4%59.4%[6]
This compound: Preclinical Cytotoxicity

Direct comparative efficacy studies between this compound and ingenol mebutate are not available in the published literature. However, a study investigating the cytotoxic activity of various Euphorbia extracts and isolated diterpenes on a human keratinocyte cell line (HPV-Ker) provides some context for the potential of ingol esters. While this study did not test this compound specifically, it demonstrated that certain ingenane (B1209409) derivatives exhibited stronger cytotoxic activity than ingenol mebutate.[7]

CompoundCell LineIC50 (µM)Reference
Ingenol MebutateHPV-Ker0.84[7]
Ingenane Derivative 6HPV-Ker0.39[7]
Ingenane Derivative 7HPV-Ker0.32[7]

It is important to note that the phenylacetate (B1230308) moiety in this compound may confer different biological properties. Phenylacetate itself has been shown to induce differentiation in some tumor cell lines.[8]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

  • Cell Seeding: Plate human keratinocytes (e.g., HaCaT or primary keratinocytes) or relevant skin cancer cell lines (e.g., A431, SCC-13) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and ingenol mebutate in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

In Vitro Protein Kinase C (PKC) Activity Assay (ELISA-based)

This assay quantifies the activation of PKC by measuring the phosphorylation of a specific substrate.

  • Cell Lysis: Treat cells with ingenol mebutate or this compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysates.

  • Kinase Reaction: Add equal amounts of protein lysate to a microplate pre-coated with a PKC substrate peptide.

  • Initiation of Phosphorylation: Add ATP to each well to start the kinase reaction and incubate at 30°C.

  • Detection: Add a phospho-specific primary antibody that recognizes the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the PKC activity.

In Vivo Murine Model of UV-Induced Actinic Keratosis

This model is used to evaluate the efficacy of topical treatments in a setting that mimics the development of actinic keratosis in humans.

  • Animal Model: Use hairless mice (e.g., SKH-1) which are susceptible to UV-induced skin damage.

  • UVB Irradiation: Expose the dorsal skin of the mice to a controlled dose of UVB radiation several times a week for a period of several weeks to induce the formation of actinic keratosis-like lesions.

  • Topical Treatment: Once lesions are established, topically apply a defined amount of the test compound (this compound or ingenol mebutate) or a vehicle control to the affected area according to a specified treatment schedule.

  • Efficacy Assessment: Monitor the number and size of the lesions throughout the treatment and follow-up period. Clinical assessment can be supplemented with non-invasive imaging techniques.

  • Histopathological Analysis: At the end of the study, collect skin biopsies for histological examination to assess changes in epidermal architecture, cellular atypia, and inflammation.

G Figure 2: Experimental Workflow for Efficacy Evaluation cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Model Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Mechanism of Action Assays Mechanism of Action Assays Cytotoxicity Assay (MTT)->Mechanism of Action Assays UVB-Induced AK Model UVB-Induced AK Model Cytotoxicity Assay (MTT)->UVB-Induced AK Model Lead Compound Selection PKC Activation Assay PKC Activation Assay Mechanism of Action Assays->PKC Activation Assay PI3K/Akt Pathway Analysis PI3K/Akt Pathway Analysis Mechanism of Action Assays->PI3K/Akt Pathway Analysis Topical Treatment Topical Treatment UVB-Induced AK Model->Topical Treatment Efficacy Assessment Efficacy Assessment Topical Treatment->Efficacy Assessment Histopathology Histopathology Efficacy Assessment->Histopathology

References

Validating the Cellular Target of Ingol 7,8,12-triacetate 3-phenylacetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the cellular target of Ingol 7,8,12-triacetate 3-phenylacetate, a member of the ingenol (B1671944) ester family of diterpenoids. By leveraging comparative data from the well-characterized analogue, ingenol mebutate (PEP005), this guide outlines the prevailing hypothesis that Protein Kinase C (PKC) is the primary molecular target and provides detailed experimental protocols to verify this interaction.

This compound is a functionalized ingol diterpene. While direct experimental validation of its specific cellular target is not extensively documented in publicly available literature, its structural similarity to other ingenol esters, most notably ingenol mebutate, strongly suggests a shared mechanism of action centered on the activation of Protein Kinase C (PKC). Ingenol mebutate is known to be a potent activator of PKC isoforms, leading to a dual mechanism of action: direct induction of cell necrosis and a subsequent inflammatory response.[1][2] This guide will, therefore, focus on the validation of PKC as the target for this compound, providing a comparative analysis with ingenol mebutate and other PKC modulators.

Comparative Analysis of Ingenol Esters and Other PKC Activators

While specific quantitative data for this compound is limited, the following table summarizes the known properties of the closely related ingenol mebutate and the classic PKC activator, Phorbol 12-myristate 13-acetate (PMA), to provide a basis for comparison.

FeatureIngenol Mebutate (PEP005)Phorbol 12-myristate 13-acetate (PMA)This compound (Hypothesized)
Primary Target Protein Kinase C (PKC)[3][4]Protein Kinase C (PKC)Protein Kinase C (PKC)
PKC Isoform Selectivity Primarily activates PKCδ and PKCα[1]Broad activation of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoformsLikely activates a subset of PKC isoforms, potentially with a profile similar to other ingenol esters.
Downstream Signaling Induces PKCδ-mediated activation of the MAPK/ERK pathway.[2][5]Potent and sustained activation of multiple downstream pathways, including MAPK/ERK.Expected to activate PKC-dependent downstream signaling, such as the MAPK/ERK pathway.
Cellular Effects Induces apoptosis and necrosis in cancer cells.[5]Can induce either differentiation or apoptosis depending on the cell type and context.Expected to exhibit cytotoxic effects in sensitive cancer cell lines.

Experimental Protocols for Target Validation

To validate that Protein Kinase C is the direct target of this compound in cells, a series of well-established experimental protocols can be employed.

In Vitro PKC Kinase Activity Assay

This assay directly measures the ability of the compound to activate PKC.

Principle: The assay quantifies the phosphorylation of a specific PKC substrate in the presence of the test compound.

Protocol Outline:

  • Preparation of Reagents: Prepare a reaction buffer containing ATP and a PKC-specific substrate peptide.

  • Enzyme Addition: Add purified recombinant PKC isoforms to the reaction mixture.

  • Compound Incubation: Add varying concentrations of this compound, ingenol mebutate (as a positive control), and a vehicle control (e.g., DMSO).

  • Kinase Reaction: Incubate the mixture at 30°C to allow for phosphorylation.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a phospho-specific antibody in an ELISA-based format or by measuring the incorporation of radiolabeled ATP.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment.[6]

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. This change in stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Protocol Outline:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or detergents.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of soluble PKC using Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]

Western Blot Analysis of Downstream Signaling

This method assesses whether the compound activates the known signaling pathways downstream of PKC.

Principle: Activation of PKC leads to the phosphorylation of downstream effector proteins, such as those in the MAPK/ERK pathway (e.g., ERK1/2). These phosphorylation events can be detected by Western blotting using phospho-specific antibodies.[8]

Protocol Outline:

  • Cell Treatment: Treat cells with various concentrations of this compound for different time points.

  • Protein Extraction: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated forms of PKC substrates (e.g., phospho-ERK1/2) and total protein levels as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. An increase in the phosphorylation of downstream targets in a dose- and time-dependent manner provides evidence of target engagement and pathway activation.

Visualizing the Molecular Interactions and Experimental Plans

To further clarify the proposed mechanism and experimental strategies, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 PKC Signaling Pathway Ingol Ester Ingol Ester PKC PKC Ingol Ester->PKC Activates RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular Response Cellular Response ERK->Cellular Response Apoptosis/Necrosis cluster_1 Target Validation Workflow start Treat Cells with Ingol Ester cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa wb Western Blot for Downstream Signaling start->wb binding In Vitro Kinase Assay start->binding engagement Target Engagement Confirmed cetsa->engagement pathway Pathway Activation Confirmed wb->pathway direct Direct Activation Confirmed binding->direct cluster_2 Comparative Logic A This compound Structural Analogue B Ingenol Mebutate Known PKC Activator A->B Similar Structure C Hypothesis Shared Target (PKC) B->C Implies

References

Unraveling the Kinase Cross-Reactivity Profile of Ingol 7,8,12-triacetate 3-phenylacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingol 7,8,12-triacetate 3-phenylacetate is a complex diterpenoid belonging to the lathyrane family, isolated from plants of the Euphorbia genus. While its full pharmacological profile is still under investigation, emerging evidence suggests its involvement in critical cellular signaling pathways, including the PI3K/Akt pathway. A crucial aspect of characterizing any potential therapeutic agent is understanding its kinase selectivity. This guide provides a comparative overview of the known and potential kinase interactions of this class of compounds, alongside detailed experimental protocols for assessing kinase inhibition.

Disclaimer: Direct experimental data on the cross-reactivity of this compound across a broad kinase panel is not currently available in the public domain. The information presented herein is based on the activities of structurally related lathyrane and ingenane (B1209409) diterpenoids and serves as an illustrative guide for potential kinase interactions.

Potential Kinase Interactions: Insights from Related Compounds

Lathyrane diterpenoids, the chemical class to which this compound belongs, are known to interact with specific kinase families, most notably Protein Kinase C (PKC).[1][2][3][4]

Table 1: Illustrative Kinase Interaction Profile of Lathyrane and Ingenane Diterpenoids

Kinase Target FamilyCompound ClassObserved EffectNotes
Protein Kinase C (PKC)Lathyrane DiterpenoidsAgonist/ActivatorLathyrane-type diterpenes can activate one or more PKC isozymes, mimicking the effect of the physiological activator diacylglycerol.[1][2][3]
Protein Kinase C (PKC)Ingenane DiterpenoidsAgonist/ActivatorIngenol mebutate, a well-studied ingenane diterpenoid, is a known PKC activator.
PI3K/Akt PathwayLathyrane DiterpenoidsInhibitorSome studies suggest that compounds from this class can inhibit the PI3K/Akt signaling pathway, which has implications for cell survival and proliferation.[5][6][7]

It is important to note that the specific effects and selectivity can vary significantly based on the individual structure of the diterpenoid.

Experimental Protocols

To determine the precise kinase cross-reactivity profile of this compound, a comprehensive in vitro kinase inhibition assay is required.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • This compound (test compound)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and its corresponding substrate in the kinase assay buffer. Add 4 µL of this mixture to each well.

  • Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Km for each respective kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Signaling Pathways and Workflows

Protein Kinase C (PKC) Signaling Pathway

The following diagram illustrates a simplified Protein Kinase C (PKC) signaling pathway, a known target for compounds related to this compound.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca2+ Ca2->PKC Activates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Ligand Ligand Ligand->GPCR Activation ER->Ca2 Releases

Caption: Simplified Protein Kinase C (PKC) signaling cascade.

Experimental Workflow for Kinase Inhibitor Profiling

The diagram below outlines a typical workflow for screening and characterizing a kinase inhibitor.

Kinase_Inhibitor_Profiling_Workflow cluster_screening Screening Phase cluster_characterization Characterization Phase cluster_validation Validation Phase PrimaryScreen Primary Screen (Single Concentration) HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response Assay (IC50 Determination) HitID->DoseResponse Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity MoA Mechanism of Action (e.g., ATP Competition) Selectivity->MoA CellularAssay Cell-Based Assays (Target Engagement) MoA->CellularAssay LeadOpt Lead Optimization CellularAssay->LeadOpt CompoundLib Compound Library CompoundLib->PrimaryScreen

Caption: General workflow for kinase inhibitor discovery.

Conclusion

While the precise kinase cross-reactivity of this compound remains to be elucidated through comprehensive screening, the known activities of related lathyrane diterpenoids suggest that Protein Kinase C is a potential target. The provided experimental protocol offers a robust framework for determining its inhibitory profile against a broad panel of kinases. Such data will be crucial for understanding its mechanism of action and for guiding future drug development efforts. Further research is warranted to fully characterize the kinase selectivity of this promising natural product.

References

Reproducibility of Published Data on Ingol 7,8,12-triacetate 3-phenylacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published data on Ingol 7,8,12-triacetate 3-phenylacetate, a complex diterpene isolated from the latex of Euphorbia officinarum. The primary aim is to assess the reproducibility of its biological activities as reported in the scientific literature.

Executive Summary

This compound is a highly functionalized ingol diterpene first described by Daoubi et al. in 2007. The initial study reported on its effects on the cell cycle of Jurkat T cells and its potential to influence HIV-1 gene transcription. However, a comprehensive review of the published literature reveals a critical gap: the biological data for this specific compound appears to originate from a single study. To date, there are no independent published reports that have reproduced or directly validated these findings. This guide, therefore, presents the available data from the primary literature and provides standardized protocols for key experiments to facilitate future reproducibility studies.

Data Presentation

The quantitative biological data for this compound is limited to the findings reported by Daoubi et al. (2007). The following table summarizes the reported biological effects. It is important to note that without independent verification, these results should be interpreted with caution.

Biological ActivityCell LineAssayReported Effect of this compoundReference
Cell Cycle ModulationJurkat T cellsFlow CytometryNo significant effect on the cell cycle was observed.Daoubi et al., 2007
HIV-1 Gene TranscriptionJurkat T cellsHIV-1-LTR Promoter Activation AssayNo significant activation of the HIV-1-LTR promoter was reported.Daoubi et al., 2007

Table 1: Summary of Published Biological Data for this compound

Comparison with Alternatives

While data on this compound itself is sparse, the broader family of ingol diterpenes and their derivatives have been investigated for various biological activities. These compounds, isolated from different Euphorbia species, offer potential alternatives for research and development.

CompoundSourceReported Biological ActivityReference
8-methoxyingol 7,12-diacetate 3-phenylacetateEuphorbia officinarumInduced cell-cycle arrest and activated the HIV-1-LTR promoter.Daoubi et al., 2007
Ingol 7,8,12-triacetate 3-(4-methoxyphenyl)acetateEuphorbia officinarumNo significant effect on the cell cycle or HIV-1-LTR promoter activation.Daoubi et al., 2007
Various Ingol DiterpenesPropolis from MoroccoExhibited antimicrobial activity against different strains of bacteria and fungi.Boufars et al., 2022

Table 2: Biological Activities of Alternative Ingol Diterpenes

Experimental Protocols

To aid in the replication and further investigation of the biological activities of this compound, detailed protocols for the key experiments are provided below. These are based on standard methodologies for the assays mentioned in the original publication.

Protocol 1: Jurkat T Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Jurkat T cells (Clone E6-1)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture Jurkat T cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

  • Treatment: Seed 1x10^6 cells in a 6-well plate. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.

  • Cell Harvesting: After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet once with ice-cold PBS and resuspend in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Flow Cytometry: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the cell cycle distribution using a flow cytometer.

Protocol 2: HIV-1 LTR Promoter Activation Assay

Objective: To assess the ability of this compound to activate the HIV-1 Long Terminal Repeat (LTR) promoter.

Materials:

  • Jurkat T cells stably transfected with an HIV-1 LTR-luciferase reporter construct.

  • RPMI-1640 complete medium.

  • This compound (dissolved in DMSO).

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control.

  • Luciferase Assay System.

  • Luminometer.

Procedure:

  • Cell Culture: Culture the HIV-1 LTR-luciferase Jurkat reporter cells as described in Protocol 1.

  • Treatment: Seed 5x10^4 cells per well in a 96-well plate. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM), vehicle control (DMSO), or a positive control (PMA, 10 ng/mL).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Measure the luminescence using a luminometer. Normalize the luciferase activity to the total protein concentration or a co-transfected control reporter if applicable.

Visualizations

The following diagrams illustrate the experimental workflow for assessing the biological activity of this compound and the reported signaling pathway it is hypothesized to not significantly affect.

experimental_workflow cluster_compound Compound Preparation cluster_cell_culture Cell Culture cluster_assays Biological Assays cluster_data Data Analysis compound Ingol 7,8,12-triacetate 3-phenylacetate dissolve Dissolve in DMSO compound->dissolve treatment Treat cells with compound dissolve->treatment jurkat Jurkat T cells culture Culture in RPMI-1640 jurkat->culture culture->treatment cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle hiv_ltr HIV-1 LTR Activation (Luciferase Assay) treatment->hiv_ltr analysis Analyze and Compare to Control cell_cycle->analysis hiv_ltr->analysis

Caption: Experimental workflow for evaluating the biological effects of this compound.

signaling_pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_compound_effect Reported Effect of this compound PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth compound Ingol 7,8,12-triacetate 3-phenylacetate compound->PI3K No significant effect reported no_effect No Significant Inhibition

A Comparative Guide: Ingol 7,8,12-triacetate 3-phenylacetate versus Phorbol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Ingol 7,8,12-triacetate 3-phenylacetate and the well-characterized class of compounds, phorbol (B1677699) esters. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies in cellular signaling and drug discovery.

Overview and Chemical Structures

This compound is a diterpenoid belonging to the ingol class, isolated from the latex of plants of the Euphorbia genus.[1][2] It is characterized by a complex polycyclic structure.

Phorbol esters , such as the widely studied 12-O-tetradecanoylphorbol-13-acetate (TPA), also known as phorbol 12-myristate 13-acetate (PMA), are naturally occurring diterpenoids found in plants of the Euphorbiaceae and Thymelaeaceae families.[3][4] They are renowned for their potent tumor-promoting activities and are invaluable tools in biomedical research.

Mechanism of Action and Signaling Pathways

The primary distinction between this compound and phorbol esters lies in their principal molecular targets and the signaling cascades they modulate.

This compound: An Inhibitor of the PI3K/Akt Pathway

Current research suggests that this compound exerts its biological effects through the inhibition of the PI3K/Akt signaling pathway .[1] This pathway is a critical regulator of cell proliferation, survival, and metabolism. By inhibiting PI3Kα, this ingol derivative can suppress tumor growth.[1] It is important to note that while some other ingol derivatives have been reported to act as Protein Kinase C (PKC) agonists, the primary mechanism described for this compound is PI3K/Akt inhibition.[1]

PI3K_Akt_Pathway_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Targets Downstream Targets Akt->Downstream Targets Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Targets->Cell Survival, Proliferation, Growth This compound This compound This compound->PI3K

Figure 1: Simplified signaling pathway of PI3K/Akt inhibition by this compound.
Phorbol Esters: Potent Activators of Protein Kinase C (PKC)

Phorbol esters are classic and potent activators of Protein Kinase C (PKC) isozymes.[5][6] They function as analogs of diacylglycerol (DAG), a natural activator of PKC.[3][4] Upon binding to the C1 domain of PKC, phorbol esters induce the translocation of the kinase to the cell membrane and its subsequent activation. This leads to the phosphorylation of a multitude of downstream substrates, impacting a wide array of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis.[5][6] One of the key downstream pathways activated by PKC is the NF-κB signaling cascade.[5]

PKC_Activation_Pathway Phorbol Esters (e.g., PMA/TPA) Phorbol Esters (e.g., PMA/TPA) PKC PKC Phorbol Esters (e.g., PMA/TPA)->PKC Downstream Substrates Downstream Substrates PKC->Downstream Substrates NF-kappaB Activation NF-kappaB Activation PKC->NF-kappaB Activation Cellular Responses Cellular Responses Downstream Substrates->Cellular Responses Inflammation, Proliferation Inflammation, Proliferation NF-kappaB Activation->Inflammation, Proliferation

Figure 2: Simplified signaling pathway of PKC activation by phorbol esters.

Comparative Biological Activity Data

Direct comparative studies using standardized assays are limited. The following table summarizes available quantitative data for each compound class. It is crucial to consider the different experimental contexts when interpreting these values.

Compound/ClassAssayCell Line/SystemEndpointResultReference
Phorbol Ester (PMA/TPA) Cytotoxicity AssayVero (African green monkey kidney)EC500.0029 µM[5]
Ingenol (B1671944) Mebutate (PKC activator) Cytotoxicity AssayHPV-Ker (keratinocytes)IC50 (24h)0.84 µM[7][8]
Ingol-type Diterpenes (from E. trigona) Cytotoxicity AssayHPV-Ker (keratinocytes)IC50Not considerable activity compared to ingenol mebutate[8]
Ingol Diterpenes (from propolis) Irritant AssayMouse earIrritant effectPractically inactive[9][10]

Experimental Protocols

Western Blot for PI3K/Akt Pathway Inhibition (this compound)

This protocol outlines a general procedure to assess the inhibitory effect of this compound on the phosphorylation of Akt, a key downstream target of PI3K.

1. Cell Culture and Treatment:

  • Plate a suitable cancer cell line (e.g., one with a constitutively active PI3K/Akt pathway) and grow to 70-80% confluency.
  • Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 2, 6, 12, 24 hours). Include a vehicle-only control.

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against phospho-Akt (e.g., at Ser473) and total Akt overnight at 4°C.
  • Wash the membrane with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phospho-Akt to total Akt to determine the extent of inhibition.

    Western_Blot_Workflow cluster_0 Cell Culture & Lysis cluster_1 Protein Analysis cluster_2 Immunodetection A Plate & Treat Cells B Lyse Cells A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody Incubation (p-Akt, Total Akt) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I

    Figure 3: Experimental workflow for Western blot analysis of Akt phosphorylation.
    NF-κB Luciferase Reporter Assay (Phorbol Esters)

This assay measures the activation of the NF-κB signaling pathway by phorbol esters.

1. Cell Culture and Transfection:

  • Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.
  • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

2. Cell Treatment:

  • After 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the phorbol ester (e.g., PMA). Include a vehicle-only control.

3. Incubation:

  • Incubate the cells for an appropriate time to allow for reporter gene expression (e.g., 6-24 hours).

4. Cell Lysis and Luminescence Measurement:

  • Wash the cells with PBS.
  • Lyse the cells using a passive lysis buffer.
  • Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  • Calculate the fold change in NF-κB reporter activity relative to the vehicle-treated control.

Summary of Key Differences

FeatureThis compoundPhorbol Esters (e.g., PMA/TPA)
Primary Target PI3KαProtein Kinase C (PKC)
Mechanism of Action InhibitionActivation (Diacylglycerol mimic)
Key Signaling Pathway PI3K/AktPKC -> various downstream targets including NF-κB
Reported Biological Activities Potential anti-tumor effectsTumor promotion, inflammation, cell differentiation/proliferation
Irritant Potential Reported to be low for some ingol diterpenesHigh, potent skin irritants

Conclusion

This compound and phorbol esters are diterpenoids with distinct and opposing primary mechanisms of action. While phorbol esters are well-established as potent PKC activators and are widely used to study a plethora of cellular processes, this compound is emerging as an inhibitor of the PI3K/Akt pathway. This fundamental difference makes them suitable for investigating different aspects of cellular signaling. The choice between these compounds will depend on the specific research question and the signaling pathway of interest. Further direct comparative studies are warranted to fully elucidate their relative potencies and spectrum of biological activities.

References

Independent verification of Ingol 7,8,12-triacetate 3-phenylacetate's anti-cancer effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of Ingenol Mebutate, a prominent diterpene ester derived from the Euphorbia plant family, with other investigational compounds. Due to the limited publicly available data on Ingol 7,8,12-triacetate 3-phenylacetate, this guide will focus on the well-characterized Ingenol Mebutate as a representative of this class of compounds and compare its performance with other diterpenoids from Euphorbia species and synthetic phenylacetate (B1230308) derivatives. The information presented is collated from various preclinical studies to aid in the independent verification of their therapeutic potential.

Comparative Analysis of In Vitro Cytotoxicity

The anti-proliferative activity of various compounds against different cancer cell lines is a key indicator of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the available IC50 values for Ingenol Mebutate and other comparator compounds.

CompoundCancer Cell LineIC50 ValueReference
Ingenol Mebutate Panc-1 (Pancreatic)43.1 ± 16.8 nM[1]
MDA-MB-231 (Breast)10.8 µM (for a premyrsinane diterpene)[2]
C4-2B (Prostate)4.16 ± 0.42 µM (for Euphonoid H)[3]
C4-2B/ENZR (Prostate)5.74 ± 0.45 µM (for Euphonoid H)[3]
K562 (Leukemia)3.59 µM (for a lathyrane diterpene)[4]
Phenylacetate Derivatives PC3 (Prostate)52 µM (Compound 2b)[5][6]
PC3 (Prostate)80 µM (Compound 2c)[5][6]
MCF-7 (Breast)100 µM (Compound 2c)[5][6]
MDA-MB-468 (Breast)0.6 ± 0.08 µM (Compound 3d)[7]
PC-12 (Pheochromocytoma)0.6 ± 0.08 µM (Compound 3d)[7]
MCF-7 (Breast)0.7 ± 0.08 µM (Compound 3c)[7]
MCF-7 (Breast)0.7 ± 0.4 µM (Compound 3d)[7]
Other Diterpenoids MDR Gastric Cell Line66.02 ± 7.10 µM (ent-abietane 1)[4]
MDR Gastric Cell Line39.51 ± 3.82 µM (lathyrane 4)[4]

Mechanisms of Action: Signaling Pathways

Understanding the molecular pathways through which these compounds exert their anti-cancer effects is crucial for their development as therapeutic agents.

Ingenol Mebutate Signaling Pathway

Ingenol Mebutate is known to have a dual mechanism of action: it induces direct cytotoxicity through mitochondrial dysfunction and modulates the immune system.[8][9][10][11] One of the key pathways involved in its cytotoxic effect is the activation of Protein Kinase C (PKC), which subsequently triggers the MEK/ERK signaling cascade.[12] This leads to the induction of interleukin decoy receptors IL1R2 and IL13RA2, contributing to cell death.[12] Additionally, Ingenol Mebutate has been shown to activate the Stimulator of Interferon Genes (STING) pathway, which can lead to an anti-tumor immune response.[1]

Ingenol_Mebutate_Pathway cluster_cell Cancer Cell IM Ingenol Mebutate PKC PKCδ IM->PKC STING STING IM->STING MEK MEK PKC->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF IL1R2 IL1R2 TF->IL1R2 IL13RA2 IL13RA2 TF->IL13RA2 CellDeath Cell Death IL1R2->CellDeath IL13RA2->CellDeath ImmuneResponse Anti-tumor Immune Response STING->ImmuneResponse

Caption: Signaling pathway of Ingenol Mebutate in cancer cells.

Phenylacetate Derivatives' Putative Mechanism

Phenylacetate and its derivatives have been shown to induce cytostasis and phenotypic reversion in various cancer cell lines.[13] Their mechanism is linked to the inhibition of protein prenylation, a critical process for the function of many proteins involved in cell growth and proliferation.[13] The potency of phenylacetate derivatives often correlates with their lipophilicity.[13]

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anti-cancer effects of investigational compounds.

In Vitro Cell Viability (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of the compound incubate1->treat incubate2 Incubate for a specified period (e.g., 24, 48, 72 hours) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read analyze Calculate IC50 values read->analyze Western_Blot_Workflow start Prepare protein lysates from treated and control cells quantify Determine protein concentration (e.g., BCA assay) start->quantify denature Denature proteins with loading buffer and heat quantify->denature sds_page Separate proteins by size via SDS-PAGE denature->sds_page transfer Transfer proteins to a membrane (PVDF or nitrocellulose) sds_page->transfer block Block non-specific binding sites on the membrane transfer->block primary_ab Incubate with a primary antibody specific to the target protein block->primary_ab wash1 Wash to remove unbound primary antibody primary_ab->wash1 secondary_ab Incubate with a labeled secondary antibody wash1->secondary_ab wash2 Wash to remove unbound secondary antibody secondary_ab->wash2 detect Detect the signal (chemiluminescence or fluorescence) wash2->detect analyze Analyze and quantify protein bands detect->analyze

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal of Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the lifecycle of a research compound extends beyond its synthesis and application. The proper disposal of novel molecules like Ingol 7,8,12-triacetate 3-phenylacetate is a critical final step, ensuring the safety of laboratory personnel and the protection of our environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and informed approach based on its chemical family and general laboratory safety principles is paramount.

This compound is a member of the diterpene family, derived from plants of the Euphorbia genus. Diterpenes from this family exhibit a wide spectrum of biological activities, with some possessing cytotoxic or irritant properties[1][2]. While some studies suggest certain ingol diterpenes are not significant irritants, the potential for biological activity necessitates that this compound be handled as a potentially hazardous substance[3]. Therefore, its disposal must adhere to the stringent protocols for novel research chemicals.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. Their guidance will be tailored to your specific location and regulatory requirements. The following table summarizes the essential personal protective equipment (PPE) to be used when handling this compound and its waste.

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact with the potentially bioactive compound.
Eye Protection Chemical safety goggles or a face shieldTo protect the eyes from splashes of solutions or solid particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any aerosols or fine particles.
Step-by-Step Disposal Procedure

The disposal of this compound should be managed as a hazardous waste stream. The following protocol provides a systematic approach for its safe and compliant disposal.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe laboratory waste management. To prevent accidental reactions, never mix this compound waste with other chemical waste streams unless their compatibility is certain.

  • Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing boats, contaminated gloves, pipette tips), and any absorbent materials used for spills into a designated, leak-proof hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.

Step 2: Container Labeling

Accurate and immediate labeling of waste containers is a regulatory requirement and essential for safety. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and solvent(s) if it is a solution

  • The date the waste was first added to the container

  • The name and contact information of the responsible researcher or principal investigator

Step 3: On-Site Accumulation

Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the direct control of laboratory personnel and away from general traffic. Ensure secondary containment is used for liquid waste containers to mitigate any potential leaks.

Step 4: Scheduling Professional Disposal

Once the waste container is full, or before the designated accumulation time limit set by your institution is reached, contact your EHS department to arrange for a pickup by a licensed hazardous waste disposal vendor. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow emphasizes the critical decision points and safety measures that must be implemented.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal A Review Institutional Disposal Procedures & Consult EHS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Solid & Liquid Streams B->C D Collect in Designated Hazardous Waste Containers C->D E Label Container Immediately with Full Chemical Name & Hazards D->E F Store Sealed Container in Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Hazardous Waste Vendor via EHS F->G

Caption: Disposal Workflow Diagram.

By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.